5,6-Dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCNKPYFMZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349133 | |
| Record name | 5,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54568-12-6 | |
| Record name | 5,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethylpyrimidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5,6-Dimethylpyrimidin-4-amine (CAS Number: 54568-12-6), a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 54568-12-6 | [1][2] |
| Molecular Formula | C₆H₉N₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
Structural Information
The structural framework of this compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and an amine group at position 4.
| Identifier | Representation |
| IUPAC Name | This compound |
| SMILES | NC1=NC=NC(C)=C1C |
| InChI | InChI=1S/C6H9N3/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H2,7,8,9) |
Synthesis Protocol
A general methodology for the synthesis of this compound involves the reaction of 4-chloro-5,6-dimethylpyrimidine with a suitable amine source. The following is a representative experimental protocol.
Reaction Scheme:
Experimental Procedure:
To a solution of 4-chloro-5,6-dimethylpyrimidine in an anhydrous solvent such as toluene, sequential additions of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an amine source (e.g., benzophenone imine) are made. The reaction mixture is then typically heated under an inert atmosphere until completion. The product, this compound, can be isolated and purified using standard techniques such as column chromatography.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways for this compound. However, the broader class of pyrimidine derivatives is well-documented for its wide range of pharmacological effects. Pyrimidines are known to act as:
-
Kinase Inhibitors: Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[4][5][6]
-
Anticancer Agents: The pyrimidine scaffold is a core component of several anticancer drugs that interfere with DNA synthesis or other cellular processes essential for tumor growth.[7][8][9]
-
Antiviral and Antimicrobial Agents: Certain pyrimidine analogues exhibit potent activity against a range of viruses and microbial pathogens.[10][11][12]
-
Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses.[13][14][15]
Given the prevalence of biological activity within the pyrimidine class, it is plausible that this compound may exhibit similar properties. Further research is required to elucidate its specific biological targets and mechanisms of action.
Below is a generalized representation of a kinase inhibition pathway, a common mechanism for biologically active pyrimidine derivatives.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following GHS hazard statements:
Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2][3]
Conclusion
This compound is a pyrimidine derivative with potential for further investigation in drug discovery and development. While its specific physicochemical and biological properties are not yet fully characterized, its structural relationship to a class of compounds with proven pharmacological importance makes it a molecule of interest. Future research should focus on the experimental determination of its physical constants, a thorough evaluation of its biological activity against various targets, and elucidation of its mechanism of action.
References
- 1. 54568-12-6 | this compound - Moldb [moldb.com]
- 2. 54568-12-6|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Pyrimidinamine, 5,6-dimethyl- (9CI) | 54568-12-6 [amp.chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]
- 7. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: 5,6-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound 5,6-dimethylpyrimidin-4-amine, focusing on its nomenclature as established by the International Union of Pure and Applied Chemistry (IUPAC) and its associated synonyms.
Chemical Nomenclature
The systematic name for the compound, following IUPAC guidelines, is This compound . This name is derived from the core heterocyclic structure, pyrimidine, with substituents indicated by their locants (positions on the ring) and names.
Based on established chemical naming conventions, a common synonym for this compound is 4-Amino-5,6-dimethylpyrimidine . This alternative name still unambiguously describes the molecular structure.
While extensive database entries for this specific chemical are not prevalent, suggesting it is not a widely commercialized or extensively studied compound, its nomenclature is clearly defined by the systematic rules of organic chemistry. The naming of analogous compounds, such as 2,6-dimethylpyrimidin-4-amine, confirms the systematic approach to identifying the positions of the methyl and amine functional groups on the pyrimidine ring.
Data Summary
For clarity and ease of comparison, the nomenclature for this compound is summarized in the table below.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Synonym | 4-Amino-5,6-dimethylpyrimidine |
Logical Relationship of Nomenclature
The relationship between the core pyrimidine structure and the IUPAC name of the substituted compound can be visualized as a logical hierarchy.
Biological significance of the pyrimidine scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—has established it as a "privileged structure" in the design of novel therapeutics. The pyrimidine ring's inherent ability to engage in diverse biological interactions, combined with its synthetic tractability, has led to the development of a multitude of FDA-approved drugs spanning oncology, virology, and microbiology.[1] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine scaffold in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.
The Pyrimidine Scaffold in Anticancer Drug Discovery
Pyrimidine derivatives have made a profound impact on cancer therapy, primarily by acting as kinase inhibitors and antimetabolites.[2][3][4] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are frequently dysregulated in cancer cells.[5][6] Additionally, as antimetabolites, they can interfere with the synthesis of nucleic acids, leading to the arrest of cell growth and apoptosis in rapidly dividing cancer cells.[7]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Kinase | Cancer Cell Line | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Osimertinib | EGFR (T790M) | H1975 (L858R/T790M) | ~1 | ~15 |
| EGFR (WT) | - | ~15 | - | |
| Gefitinib | EGFR | A431 | - | 2-20 |
| Erlotinib | EGFR | PC-9 (del19) | ~2 | ~5 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity of Pyrimidine-Based VEGFR-2 Inhibitors
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) |
| Pazopanib | VEGFR-2 | HUVEC | 0.03 |
| Foretinib | VEGFR-2 | HUVEC | 0.4 |
Data compiled from multiple sources.
Key Signaling Pathways in Cancer Targeted by Pyrimidines
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway in cell proliferation and survival. Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrimidine-based inhibitors block the kinase activity of VEGFR, thereby inhibiting downstream signaling and angiogenesis.
Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
The Pyrimidine Scaffold in Antiviral Drug Discovery
Pyrimidine nucleoside analogs are a critical class of antiviral agents.[8] These compounds mimic natural nucleosides and are incorporated into the viral DNA or RNA during replication.[9] This incorporation leads to chain termination, thereby halting viral replication.[10]
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The antiviral efficacy of pyrimidine derivatives is often determined by the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs
| Compound | Virus | Host Cell | EC50 (µM) | CC50 (µM) | SI |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.003 | >100 | >33,333 |
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.001-0.01 | >100 | >10,000 |
| Acyclovir | HSV-1 | Vero | 0.1 | >300 | >3,000 |
Data compiled from multiple sources.
Mechanism of Action: HIV Reverse Transcriptase Inhibition
Pyrimidine nucleoside analogs, such as Zidovudine (AZT), are prodrugs that are phosphorylated to their active triphosphate form within the host cell. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.
Caption: Mechanism of HIV reverse transcriptase inhibition by pyrimidine nucleoside analogs.
The Pyrimidine Scaffold in Antimicrobial Drug Discovery
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[11][12] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.[13]
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 4: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Thieno[2,3-d]pyrimidines | Staphylococcus aureus | 1.56 - 12.5 |
| Escherichia coli | 3.12 - 25 | |
| Pyrido[2,3-d]pyrimidines | Candida albicans | 0.78 - 6.25 |
| Aspergillus niger | 1.56 - 12.5 |
Data compiled from multiple sources.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key assays cited in the evaluation of pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of kinase inhibition.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the pyrimidine inhibitor, the target kinase, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the pyrimidine compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[14] From the targeted inhibition of kinases in cancer to the disruption of viral replication and the impediment of microbial growth, pyrimidine derivatives continue to provide a fertile ground for the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the emergence of next-generation pyrimidine-based drugs with enhanced efficacy and safety profiles.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 11. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatility of Dimethylpyrimidin-4-amines as Synthetic Building Blocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Among the vast array of pyrimidine derivatives, substituted aminopyrimidines, particularly dimethylpyrimidin-4-amines, have emerged as crucial building blocks for the synthesis of complex molecules, most notably in the development of kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of dimethylpyrimidin-4-amines as versatile synthetic intermediates. While the specific isomer 5,6-dimethylpyrimidin-4-amine is not extensively documented in public literature, this guide will focus on closely related and well-characterized analogs to illustrate the synthetic utility of this class of compounds.
Physicochemical and Spectroscopic Properties
The physicochemical properties of dimethylpyrimidin-4-amines are critical for their handling, reactivity, and downstream applications. Below is a summary of available data for representative compounds.
Table 1: Physicochemical Properties of Representative Dimethyl- and Dimethoxy-pyrimidin-4-amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,5-Dimethylpyrimidin-4-amine | C6H9N3 | 123.16 | 73-70-1[5] |
| 5,6-Dimethoxypyrimidin-4-amine | C6H9N3O2 | 155.15 | 5018-45-1[6] |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine | C8H9N3S | 179.24 | Not Available[7] |
Table 2: Spectroscopic Data for 2,5-Dimethylpyrimidin-4-amine
| Spectroscopy Type | Key Features |
| ¹³C NMR | Varian XL-100[5] |
| ¹H NMR | 300 MHz or higher field NMR spectrometer[8] |
| IR Spectroscopy | FT-IR spectrometer, typically in the range of 4000 to 400 cm⁻¹[8] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 179, 2nd Highest (m/z): 151, 3rd Highest (m/z): 178 (for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine)[7] |
Synthesis of Substituted Pyrimidin-4-amines
The synthesis of the pyrimidine core can be achieved through various condensation reactions. A general and widely applicable method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine.
General Synthetic Workflow
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-5-ol
A related synthetic protocol for a dimethylpyrimidine derivative is the synthesis of 4,6-dimethylpyrimidin-5-ol, which can be a precursor to the corresponding amine.[4]
Materials:
-
3-chloro-2,4-pentadione
-
Formic acid
-
Formamide
-
Aqueous Ammonium Hydroxide (aq. NH₄OH)
-
Acetone
Procedure:
-
A solution of 3-chloro-2,4-pentadione (20 ml, 177.17 mmol) in formic acid (30 ml) is prepared.
-
Formamide (16 ml, 402.84 mmol) is added to the solution.
-
The reaction mixture is refluxed for 12 hours.[4]
-
After cooling to room temperature, aqueous NH₄OH is added dropwise until the solution becomes basic.
-
The mixture is then refluxed for an additional 5 hours.[4]
-
Upon cooling to room temperature, the mixture is concentrated.
-
Acetone is added to the residue to precipitate and isolate the product.[4]
Applications in Synthetic Chemistry
Dimethylpyrimidin-4-amines are valuable building blocks due to the reactive nature of the amino group and the potential for substitution on the pyrimidine ring. They are particularly prominent in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif, mimicking the adenine core of ATP.[3]
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The pyrimidine ring can be functionalized with leaving groups (e.g., chlorine), making it susceptible to nucleophilic aromatic substitution (SNA) or participation in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[9][10]
Caption: Key reactions of halogenated pyrimidines.
Role in Kinase Inhibitor Synthesis
The amino group of a dimethylpyrimidin-4-amine can be readily acylated or alkylated to introduce side chains that occupy the active site of a kinase. The pyrimidine core itself often forms crucial hydrogen bonds with the kinase hinge region.
Caption: Use in kinase inhibitor synthesis.
Conclusion
While this compound is not a widely documented reagent, the broader class of dimethyl- and other substituted pyrimidin-4-amines are demonstrably valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their accessible synthesis, coupled with the reactivity of the pyrimidine core and the amino substituent, allows for the construction of diverse and complex molecular architectures. The insights provided in this guide, drawn from closely related and well-characterized analogs, underscore the significant potential of these scaffolds for researchers, scientists, and professionals in the field of drug development. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and selectivity.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethoxypyrimidin-4-amine | C6H9N3O2 | CID 78722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | C8H9N3S | CID 290232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5,6-Dimethylpyrimidin-4-amine Core in Medicinal Chemistry: A Technical Guide to a Promising Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on the 5,6-dimethylpyrimidin-4-amine core and its close analogs, highlighting their significant potential in the development of targeted therapies, particularly in the realm of kinase inhibition. While direct literature on this compound is limited, extensive research on the bioisosteric 2-amino-4,6-dimethylpyrimidin-5-ol scaffold has revealed potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. This guide will delve into the synthesis, biological activity, and structure-activity relationships of these promising compounds, providing valuable insights for researchers in drug discovery and development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine, a fundamental heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] In recent years, pyrimidine-based compounds have gained prominence as kinase inhibitors, with several approved drugs targeting kinases implicated in cancer and other diseases.[3][4]
The this compound Core and its Analogs
The this compound core represents a promising scaffold for the design of novel therapeutic agents. While specific data for this exact isomer is not extensively available in the public domain, research on the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core has provided a wealth of information on its potential in medicinal chemistry. These analogs have been successfully developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase often dysregulated in hepatocellular carcinoma.[5]
Physicochemical Properties
The physicochemical properties of pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Theoretical calculations on related dimethylpyrimidine structures have been performed to understand their electronic properties, such as HOMO-LUMO energy gaps, which can influence their reactivity and interaction with biological targets.[6] The solubility and lipophilicity of these compounds can be modulated by the nature of the substituents on the pyrimidine ring.[2]
Table 1: Physicochemical Properties of a Representative Dimethylpyrimidine Analog
| Property | Value | Reference |
| Molecular Formula | C6H9N3 | [7] |
| Molecular Weight | 123.16 g/mol | [7] |
| XLogP3-AA | 0.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 0 | [7] |
Note: Data for 2,5-dimethylpyrimidin-4-amine, a close isomer.
Synthesis of Dimethylpyrimidine Analogs
The synthesis of substituted dimethylpyrimidine cores can be achieved through various established synthetic routes. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a guanidine derivative. For instance, the synthesis of 2-amino-4,6-dimethylpyrimidine can be accomplished by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[8]
The synthesis of more complex derivatives, such as the FGFR4 inhibitors based on the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold, involves a multi-step synthetic sequence. This typically starts with the formation of the core pyrimidine ring, followed by functionalization at various positions to introduce the desired pharmacophoric elements.[5]
Role in Medicinal Chemistry: Kinase Inhibition
The primary area where the dimethylpyrimidine scaffold has shown significant promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]
Targeting FGFR4 in Hepatocellular Carcinoma
Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have emerged as potent and selective inhibitors of FGFR4.[5] The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) patients.[10][11] Activation of this pathway promotes tumor cell proliferation and survival.[11][12] Therefore, selective inhibition of FGFR4 presents a promising therapeutic strategy for these patients.
Table 2: In Vitro Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives against FGFR Kinases
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 6O | >50,000 | 35,482 | >30,000 | 75.3 | [5] |
| BLU9931 (Control) | 4,600 | 1,400 | 480 | 3 | [5] |
The data clearly demonstrates the high selectivity of compound 6O for FGFR4 over other FGFR family members.[5]
Structure-Activity Relationship (SAR) Studies
SAR studies on these dimethylpyrimidine-based FGFR4 inhibitors have provided valuable insights for optimizing their potency and selectivity. Key findings include:
-
Substituents on the aniline ring: The nature and position of substituents on the aniline moiety, which typically binds in the hinge region of the kinase, are critical for activity.
-
The dimethylpyrimidine core: The methyl groups on the pyrimidine ring can influence the conformation of the inhibitor and its interaction with the kinase active site.
-
The linker: The nature of the linker connecting the pyrimidine core to other parts of the molecule affects the overall binding affinity and pharmacokinetic properties.
Experimental Protocols
General Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol describes a general method for the synthesis of the 2-amino-4,6-dimethylpyrimidine core.
Materials:
-
Guanidine salt (e.g., guanidine nitrate)
-
Acetylacetone
-
Aqueous alkaline medium (e.g., sodium carbonate solution)
-
Water
-
Activated carbon
-
Brine solution
Procedure:
-
A slurry of guanidine nitrate, sodium carbonate, and acetylacetone in water is heated to 95-100 °C for two hours.[8]
-
The mixture is then cooled to room temperature and further cooled to 10 °C to allow for crystallization.[8]
-
The crystals are filtered, washed with a cold brine solution, and dried.[8]
-
The crude product is dissolved in hot water, treated with activated carbon, and filtered.[8]
-
The filtrate is cooled to 15 °C to induce crystallization of the purified product.[8]
-
The final product is filtered, washed with cold water, and dried.[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., FGFR4)
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway
The binding of FGF19 to FGFR4 leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade primarily through the FRS2 adapter protein, which activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][14]
Experimental Workflow for Kinase Inhibitor Screening
The general workflow for screening and characterizing kinase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular activity.[15][16]
Conclusion and Future Perspectives
The this compound core and its analogs represent a highly promising scaffold for the development of novel kinase inhibitors. The successful identification of potent and selective FGFR4 inhibitors based on the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core underscores the potential of this chemical space. Future research in this area should focus on expanding the structure-activity relationship studies to explore a wider range of substitutions on the pyrimidine ring and associated functionalities. Further optimization of the pharmacokinetic properties of these compounds will be crucial for their advancement as clinical candidates. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop next-generation targeted therapies.
References
- 1. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Technical Guide to the Fluorescence Properties of Aminopyrimidine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, fluorescence characteristics, and applications of aminopyrimidine-based ligands. These compounds are of significant interest in biomedical research and drug discovery due to their utility as fluorescent probes for cellular imaging and as scaffolds for targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex workflows and pathways to facilitate a comprehensive understanding of these versatile molecules.
Core Fluorescence Properties of Aminopyrimidine Derivatives
The fluorescence of aminopyrimidine ligands is intrinsically linked to their molecular structure, including the nature and position of substituents on the pyrimidine ring, as well as the surrounding solvent environment. The inherent fluorescence arises from π→π* transitions within the heteroaromatic system. Modifications to this system can tune the photophysical properties, making them suitable for a range of applications.
Quantitative Fluorescence Data
The following tables summarize the key photophysical parameters for a selection of aminopyrimidine and related aminopyridine derivatives, offering a comparative overview of their fluorescence performance.
Table 1: Fluorescence Properties of Selected 2-Alkylaminopyrimidine Derivatives in Various Solvents [1]
| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Relative Fluorescence Intensity |
| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 | Highest |
| Ethanol | - | - | High | |
| Non-polar solvents | - | - | Markedly decreased | |
| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 | Highest |
| Ethanol | - | - | High | |
| Non-polar solvents | - | - | Markedly decreased | |
| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 | - |
| Chloroform | 356 | 392 | - |
Table 2: Photophysical Data for Substituted Aminopyridine and Aminopyrimidine Derivatives [2][3]
| Compound | Absorption (λA, nm) | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.27 |
| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.32 |
| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.31 |
| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate | 258 | 345 | 455 | 0.02 |
| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.01 |
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | - | - | 400 | 0.81 |
Table 3: Solid-State Fluorescence Data for 2-Aminobenzo[2][4]thieno[3,2-d]pyrimidine Derivatives [5]
| Compound No. | Excitation (λmax, nm) | Emission (λem,max, nm) | Stokes Shift (nm) | Relative Intensity |
| 3a | 341 | 462 | 118 | 1.16 |
| 3b | 282 | 529 | 180 | 0.23 |
| 3c | 341 | 435 | 90 | 1.95 |
| 3d | 343 | 448 | 102 | - |
| 6 | - | - | - | Relatively strong |
| 7 | - | - | - | Weak |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the fundamental experimental procedures for the synthesis and characterization of fluorescent aminopyrimidine ligands.
General Synthesis of 2-Alkylaminopyrimidines[1]
A common synthetic route to 2-alkylaminopyrimidines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with an appropriate amine.
Fluorescence Measurements[1]
The fluorescence properties of the synthesized compounds are typically characterized using a spectrofluorometer.
-
Sample Preparation : Dissolve a precise amount of the aminopyrimidine derivative in a spectroscopic grade solvent to a known concentration. A range of concentrations may be prepared to investigate concentration-dependent effects.
-
Instrument Setup : Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and detector. Set the excitation and emission slit widths to control the spectral resolution.
-
Data Acquisition :
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs,max).
-
Set the excitation wavelength (λex) of the spectrofluorometer at or near the λabs,max.
-
Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem,max).
-
-
Solvent Effects : Repeat the measurements in a series of solvents with varying polarities to assess the solvatochromic effects on the fluorescence properties.
Quantum Yield Determination (Relative Method)[6][7][8]
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.
-
Standard Selection : Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.
-
Absorbance Matching : Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Spectra : Record the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).
-
Data Analysis :
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Applications in Cellular Imaging and Signaling
Aminopyrimidine-based fluorescent probes are valuable tools for visualizing cellular structures and interrogating signaling pathways. Their ability to be chemically modified allows for the incorporation of targeting moieties that can direct the probe to specific organelles or proteins of interest.
General Cellular Imaging Protocol
The following is a generalized workflow for using an aminopyrimidine-based fluorescent probe for cellular imaging.
Probing Kinase Signaling Pathways
Aminopyrimidine scaffolds are frequently employed in the design of kinase inhibitors. By attaching a fluorophore to such a scaffold, it is possible to create fluorescent probes that can report on the engagement of a kinase target within a cell or in biochemical assays. For example, a fluorescently labeled aminopyrimidine-based inhibitor could be used in a competitive binding assay to screen for new, unlabeled inhibitors of a specific kinase.
While a detailed signaling pathway for a specific aminopyrimidine probe is highly dependent on the particular kinase and cellular context, a conceptual diagram of its use in probing a generic kinase signaling cascade is presented below.
This guide provides a foundational understanding of the fluorescence properties of aminopyrimidine ligands. The versatility in their synthesis and the tunability of their photophysical characteristics underscore their potential as powerful tools in chemical biology and drug development. Further research into novel derivatives and their applications will undoubtedly continue to expand their utility in illuminating complex biological processes.
References
- 1. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its inherent ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to serve as a versatile template for designing potent and selective ligands for a diverse range of biological targets. Aminopyrimidine derivatives are key components in numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammation.[1] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of aminopyrimidine derivatives against several key therapeutic targets. It includes summaries of quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of critical pathways and workflows to aid in the rational design of novel therapeutics.
Section 1: Aminopyrimidines as Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The aminopyrimidine core is an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases and inhibit their activity.[2][3] This binding is often stabilized by hydrogen bonds formed between the aminopyrimidine's nitrogen atoms and the kinase's hinge region.[4]
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrimidine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antineoplastic agents. Its inherent ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of pyrimidine derivatives in oncology, focusing on their mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways they modulate.
Core Mechanisms of Action and Key Molecular Targets
Pyrimidine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins that drive tumorigenesis. These compounds are often designed as inhibitors of kinases, which are crucial for signal transduction pathways regulating cell growth, differentiation, and survival. Additionally, some pyrimidine-based drugs function as antimetabolites, disrupting nucleic acid synthesis.
The major molecular targets for pyrimidine derivatives in oncology include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[2] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[4]
Quantitative Data on Pyrimidine Derivatives
The efficacy of pyrimidine derivatives is quantified by their inhibitory concentrations (IC50) against specific enzymes and their growth inhibitory effects (GI50) on various cancer cell lines. The following tables summarize the in vitro activities of representative pyrimidine derivatives.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinase Targets
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrrolo[3,2-d]pyrimidine | EGFR (T790M) | Compound 12 | 35.4 | [5] |
| Thieno[2,3-d]pyrimidine | EGFR (WT) | Compound 5b | 37.19 | [6] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Compound 5h | 22 | [7] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 15 | 61 | [8] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 7b | 42.5 | [9] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21e | 21 | [3] |
| Pyrido[3,2-d]pyrimidine | PI3Kα | Compound 1 | 19 | [10] |
| Thieno[2,3-d]pyrimidine | PI3Kα | GDC-0980 | 5 | [11] |
Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Compound Example | GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | NCI-60 Panel | Compound 15 | 0.018 - 9.98 | [12] |
| Thieno[2,3-d]pyrimidine | A549 (Lung) | Compound 5b | Not Specified | [6] |
| Pyrazolo[1,5-a]pyrimidine | MOLT-4 (Leukemia) | Compound 5h | 0.93 | [7] |
| Furo[2,3-d]pyrimidine | HT-29 (Colon) | Compound 7b | 8.51 | [9] |
| Pyrimidine-based | A549 (Lung) | Compound 7d | 9.19 | [13] |
| Pyrimidine-based | HepG2 (Liver) | Compound 7d | 11.94 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of signaling pathways and the logical flow of experimental protocols is crucial for understanding the mechanism and evaluation of pyrimidine derivatives.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to generate the quantitative data presented in this guide.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a method to determine the IC50 values of test compounds against EGFR kinase.[1]
-
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test pyrimidine derivatives
-
Reference inhibitor (e.g., erlotinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives and the reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Cell Viability (MTT) Assay
This assay assesses the effect of pyrimidine derivatives on the viability and proliferation of cancer cells.[14]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete culture medium
-
Test pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 value is calculated.
-
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Western Blotting for Phospho-AKT
This protocol assesses the ability of a pyrimidine derivative to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[4][10]
-
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrimidine derivative, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.
-
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of a pyrimidine derivative's anticancer efficacy in a murine model.[3]
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., Erhlich ascites carcinoma)
-
Test pyrimidine derivative
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the pyrimidine derivative (e.g., orally) and vehicle control daily for a specified period (e.g., 8 consecutive days).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for angiogenesis markers).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
5,6-Dimethylpyrimidin-4-amine molecular weight and formula
This technical guide provides an in-depth overview of the fundamental physicochemical properties of 5,6-Dimethylpyrimidin-4-amine, a chemical compound of interest in various research and development domains. The focus of this document is to furnish researchers, scientists, and drug development professionals with precise and clearly presented data regarding its molecular formula and weight.
Physicochemical Data
The core molecular attributes of this compound are summarized in the table below. This data is essential for a multitude of applications, including but not limited to, stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Identifier | Value |
| Chemical Name | 2,5-Dimethylpyrimidin-4-amine |
| Molecular Formula | C6H9N3[1] |
| Molecular Weight | 123.16 g/mol [1] |
Logical Relationship of Molecular Properties
The interconnection between the common name of the compound and its fundamental molecular properties is a cornerstone of chemical informatics. The following diagram illustrates this relationship, providing a clear visual representation of how the compound's identity is linked to its empirical formula and corresponding molecular mass.
References
Discovery of Novel Kinase Inhibitors Based on the Pyrimidine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold has emerged as a privileged structure in the discovery of novel kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This guide provides a comprehensive overview of the discovery, design, and development of pyrimidine-based kinase inhibitors, with a focus on their therapeutic potential in oncology. We will delve into the structure-activity relationships (SAR), detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.
The Pyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The development of drugs targeting protein kinases has become a primary focus in the treatment of human cancers.[1] Pyrimidine derivatives have garnered significant attention due to their potent anticancer properties across various cancer cell lines.[2] The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for many therapeutic agents.[2] Its versatility allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Several pyrimidine-based kinase inhibitors have been approved by the FDA, highlighting their clinical significance.[3]
Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have also proven to be valuable scaffolds in the design of potent and selective kinase inhibitors.[4][5] These structures often act as bioisosteres of the purine ring of ATP, effectively competing for the ATP-binding site of kinases.[6]
Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Pyrimidine-based inhibitors have been developed to target a multitude of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of next-generation inhibitors.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway is a hallmark of many cancers.[7] Pyrimidine-based inhibitors have been designed to target key kinases within this cascade, such as BRAF and MEK, thereby blocking downstream signaling to ERK and inhibiting tumor growth.[8]
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and metabolism.[9] Its dysregulation is a frequent event in human cancers.[10] Several pyrimidine-based inhibitors have been developed to target PI3K and/or mTOR, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[9][11]
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
The potency and selectivity of kinase inhibitors are critical parameters in drug development. The following tables summarize key quantitative data for representative pyrimidine-based inhibitors against various kinase targets.
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Inhibitor Example | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine | FAK | Compound A12 | 130 (vs. A549 cells) | [1] |
| 2,4-Diaminopyrimidine | CDK7 | Compound 22 | 7.21 | [12] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | Compound 4 | 11.4 | [2] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | Compound 10 | 17.2 | [2] |
| Pyrazolo[3,4-d]pyrimidine | PKD | Compound 17m | 17-35 | [13] |
| Pyrazolo[3,4-d]pyrimidine | BTK | Ibrutinib (Compound 11) | 7.95 | [8] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 16e | 21 | [14] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21e | 21 | [14] |
| Aminopyrimidine | VEGFR-2 | Compound SP2 | 6820 | [15] |
| Pyrimidine Derivative | Aurora A | Alisertib (MLN8237) | 1.2 | [16] |
| Pyrimidine Derivative | Aurora B | Barasertib (AZD1152) | 0.37 | [16] |
Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Oral Bioavailability (F%) | Half-life (t1/2) | Key Metabolic Enzymes | Reference |
| Imatinib | BCR-Abl, c-Kit, PDGFR | ~98% | 18 hours | CYP3A4 | [17] |
| Dasatinib | BCR-Abl, Src family | Not determined | 3-5 hours | CYP3A4 | [17] |
| Nilotinib | BCR-Abl | ~30% | 17 hours | CYP3A4 | [17] |
| Pazopanib | VEGFR, PDGFR, c-Kit | 14-39% | 30.9 hours | CYP3A4 | [17] |
| Compound 25 (prodrug of 13) | Aurora A | 62.3% | Not specified | Not specified | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of 2,4-diaminopyrimidine derivatives often involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine starting material.
Protocol: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (29) [19]
-
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Quench the reaction with brine (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.
-
Filter and concentrate the filtrate to obtain the crude residue.
-
Purify the crude product by column chromatography to yield the desired compound.
In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)[20]
This assay measures the ability of a compound to inhibit the activity of a specific kinase in a biochemical setting.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in 5% DMSO.
-
Dilute the CDK2/cyclin A2 enzyme and its substrate (e.g., a peptide substrate) in the appropriate kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of the inhibitor solution or 5% DMSO (for control).
-
Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using Kinase-Glo® Plus Luminescence Kinase Assay):
-
Add a volume of Kinase-Glo® Plus reagent equal to the volume in the well to stop the reaction and detect the remaining ATP.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Cellular Pathway Modulation
Western blotting is used to detect changes in protein phosphorylation, a key indicator of kinase activity within cells.
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the pyrimidine-based inhibitor or vehicle control for a specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or loading control.
-
Conclusion
The pyrimidine core represents a highly versatile and clinically validated scaffold for the development of novel kinase inhibitors. The ability to readily modify the pyrimidine ring and its fused analogs allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles. This technical guide has provided an in-depth overview of the key aspects of pyrimidine-based kinase inhibitor discovery, from the fundamental principles and key targets to detailed experimental protocols and the visualization of the intricate signaling pathways they modulate. As our understanding of kinase biology deepens, the rational design of novel pyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dynamic World of Substituted Hydroxypyrimidines: An In-depth Technical Guide to Tautomeric Forms
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of tautomerism in substituted hydroxypyrimidines lies at the heart of their chemical reactivity, biological function, and pharmacological activity. This technical guide provides a comprehensive exploration of the tautomeric forms of these versatile heterocyclic compounds, offering insights into their structural diversity, the delicate balance of their equilibria, and the experimental and computational methodologies employed to elucidate their nature. Understanding these tautomeric landscapes is paramount for the rational design of novel therapeutics and functional molecules.
The Landscape of Tautomerism in Hydroxypyrimidines
Substituted hydroxypyrimidines can exist in various tautomeric forms, primarily through keto-enol, amino-imino, and thione-thiol equilibria. These forms are interconvertible constitutional isomers that differ in the position of a proton and the location of double bonds.[1][2] The predominant tautomer is dictated by a subtle interplay of factors including the nature and position of substituents, the solvent environment, pH, and temperature.[3][4]
Keto-Enol Tautomerism: This is the most common form of tautomerism in hydroxypyrimidines. For instance, a hydroxypyrimidine (the enol form) can exist in equilibrium with its corresponding pyrimidone (the keto form). The keto form is often more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]
Amino-Imino Tautomerism: In aminopyrimidines, the exocyclic amino group can tautomerize to an endocyclic imino form. This equilibrium is crucial in the context of nucleobases, where the rare imino tautomer can lead to mismatched base pairing during DNA replication, a potential source of mutagenesis.
Thione-Thiol Tautomerism: When a hydroxyl group is replaced by a mercapto group, a similar equilibrium exists between the thione (C=S) and thiol (C-S-H) forms. The thione form is generally favored in polar solvents.
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers are quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two forms at equilibrium. This constant is influenced by the thermodynamic stability of each tautomer. The following tables summarize key quantitative data on the tautomeric equilibria of selected hydroxypyrimidines and related compounds.
| Compound | Tautomeric Forms | Solvent/Phase | KT ([keto]/[enol] or [thione]/[thiol]) | ΔG (kcal/mol) | Reference |
| 4-Hydroxypyrimidine | Pyrimidin-4-one / 4-Hydroxypyrimidine | Gas Phase | ~2.33 | - | [5] |
| 2-Hydroxypyridine | 2-Pyridone / 2-Hydroxypyridine | Gas Phase | ~0.4 | 0.8 | [6] |
| 2-Hydroxypyridine | 2-Pyridone / 2-Hydroxypyridine | Cyclohexane | 1.7 | -0.32 | [7] |
| 2-Hydroxypyridine | 2-Pyridone / 2-Hydroxypyridine | Chloroform | 6.0 | - | [7] |
| 2-Hydroxypyridine | 2-Pyridone / 2-Hydroxypyridine | Water | ~900 | -4.0 | [6] |
| 3-Hydroxypyridine | Zwitterionic keto / Enol | Aqueous Solution | 1.17 | - | [8] |
Note: The values presented are indicative and can vary with experimental conditions. ΔG represents the Gibbs free energy difference between the tautomers.
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining various spectroscopic and analytical techniques is typically employed to comprehensively study tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[9] Both 1H and 13C NMR are utilized, with the chemical shifts of specific nuclei being sensitive to the tautomeric form.
Detailed Methodology (General Protocol):
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted hydroxypyrimidine in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a final concentration typically in the range of 1-10 mg/mL. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Internal Standard: Add a suitable internal standard for quantitative analysis (e.g., tetramethylsilane - TMS for organic solvents, or a deuterated standard for aqueous solutions).
-
NMR Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For 1H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled sequence is used with a sufficient number of scans.
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. For example, the chemical shift of the proton attached to the nitrogen in the pyrimidone ring (N-H) will be distinct from the hydroxyl proton (O-H) in the hydroxypyrimidine form. Similarly, the 13C chemical shift of the carbonyl carbon in the keto form will differ from the carbon bearing the hydroxyl group in the enol form.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study tautomeric equilibria by observing the differences in the electronic absorption spectra of the tautomers. Each tautomer typically exhibits a distinct absorption maximum (λmax).
Detailed Methodology:
-
Solution Preparation: Prepare a series of solutions of the hydroxypyrimidine derivative in the desired solvent at various known concentrations.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λmax values corresponding to each tautomer. This often requires deconvolution of overlapping spectral bands.
-
By applying the Beer-Lambert law and analyzing the changes in absorbance at specific wavelengths with varying concentrations or solvent compositions, the equilibrium constant (KT) can be determined.[10]
-
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and angles, which can unambiguously distinguish between, for example, a C=O double bond in a keto tautomer and a C-O single bond in an enol tautomer.[11]
Detailed Methodology:
-
Crystal Growth: Grow single crystals of the substituted hydroxypyrimidine of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure will reveal the precise atomic positions, confirming the tautomeric form present in the crystal lattice.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data. Density Functional Theory (DFT) is a commonly used method.
Detailed Methodology (General Workflow):
-
Structure Building: Build the 3D structures of all possible tautomers of the substituted hydroxypyrimidine using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using implicit or explicit solvent models) to find the lowest energy conformation.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The Gibbs free energy (ΔG) is often calculated to determine the equilibrium constant at a given temperature.
-
Spectral Simulation: Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental results.
Visualizing Tautomeric Equilibria and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tautomerism: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Chloropyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via carbon-carbon bond formation is a cornerstone of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the synthesis of a diverse range of biaryl and heteroaryl-aryl compounds. This application note provides detailed protocols, optimized reaction conditions, and key considerations for the successful Suzuki cross-coupling of chloropyrimidine precursors, which are often favored due to their commercial availability and cost-effectiveness.[1] The insights and procedures outlined herein are intended to guide researchers in the efficient synthesis of novel pyrimidine-based compounds for various therapeutic applications.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of a chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base.
Scheme 1: Generalized Suzuki-Miyaura cross-coupling of a chloropyrimidine.
Key Reaction Parameters and Optimization
The success of the Suzuki cross-coupling reaction with chloropyrimidines is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source and the ancillary ligand is critical. While Pd(PPh₃)₄ is a commonly used catalyst, other precursors like Pd(OAc)₂ in combination with phosphine ligands such as SPhos can offer improved reactivity and functional group tolerance.[2] For sterically hindered substrates, specialized ligands may be required.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate pair.[3]
-
Solvent: A variety of solvents can be employed, with 1,4-dioxane, tetrahydrofuran (THF), and toluene being common choices, often in combination with water.[3][4] The solvent system influences the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[5] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation.[1] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for achieving high yields and reproducibility.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the Suzuki cross-coupling of various chloropyrimidine precursors with arylboronic acids, providing a comparative overview of different catalytic systems.
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5][7]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [5][7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [5][7] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 45 | [7] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 70 | [5] |
Table 2: Suzuki Coupling of 6-Chloropyrimidin-4-ol Derivatives [2]
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent |
| Pd(PPh₃)₄ | PPh₃ | 3 - 10 | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF |
| Pd(OAc)₂ | SPhos | 2 - 4 | K₃PO₄, K₂CO₃ | Toluene, 1,4-Dioxane |
| PdCl₂(dppf) | dppf | 3 - 5 | Na₂CO₃, K₃PO₄ | DME, DMF |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure demonstrating a rapid and efficient synthesis of C4-substituted pyrimidines.[5]
Materials and Reagents:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
1,4-Dioxane and water (2:1 mixture, 6 mL total volume)
-
Microwave reactor tube
Procedure:
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[7]
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[7]
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of Chloropyrimidines under Inert Atmosphere
This protocol provides a general method for the Suzuki coupling of various chloropyrimidines using standard Schlenk techniques.[1]
Materials and Reagents:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask and condenser
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Addition of Solids: Under a positive flow of inert gas, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[1]
-
Solvent Addition: Add the degassed solvent to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction```dot
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Logical Relationships of Key Reaction Parameters
Caption: Logical relationships between key reaction parameters and outcomes.
References
Application Note: NMR Spectroscopic Characterization of 5,6-Dimethylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dimethylpyrimidin-4-amine is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including approved therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, serving as a practical guide for researchers.
Predicted NMR Spectral Data
While direct experimental spectra for this specific molecule are not widely published, the following ¹H and ¹³C NMR chemical shifts are predicted based on data from structurally similar pyrimidine derivatives and established substituent effects.[1][2][3] The nitrogen atoms in the pyrimidine ring are electronegative, leading to a general deshielding of the ring protons and carbons, causing them to resonate at higher ppm values compared to benzene.[4]
¹H NMR (Proton NMR) Data Summary
Spectrometer Frequency: 400 MHz, Solvent: DMSO-d₆
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.0 | Singlet (s) |
| NH₂ | ~6.5 | Broad Singlet (br s) |
| 5-CH₃ | ~2.1 | Singlet (s) |
| 6-CH₃ | ~2.3 | Singlet (s) |
¹³C NMR (Carbon NMR) Data Summary
Spectrometer Frequency: 100 MHz, Solvent: DMSO-d₆
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 |
| C4 | ~162 |
| C5 | ~118 |
| C6 | ~160 |
| 5-CH₃ | ~12 |
| 6-CH₃ | ~22 |
Diagrams and Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with standard IUPAC numbering for unambiguous atom identification in spectral assignments.
Caption: Structure of this compound with atom numbering.
Conceptual NMR Workflow
This workflow outlines the key stages involved in the NMR characterization of the target compound, from sample preparation to final structural confirmation.
Caption: Conceptual workflow for NMR analysis.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.
-
Materials:
-
Protocol:
-
Weigh the required amount of this compound and place it into a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent (DMSO-d₆) to the vial. If using an internal standard like TMS, it is often pre-mixed in the solvent by the manufacturer or can be added in a very small quantity.
-
Gently vortex or swirl the vial to ensure the compound is fully dissolved.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution directly into the NMR tube.[5][8] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[7]
-
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0 to 12 ppm.
-
Number of Scans: 16 to 64 (dependent on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~2-3 seconds.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 to 4096 (as ¹³C is much less sensitive than ¹H).[7]
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[5]
-
Shim the magnetic field to optimize homogeneity, which sharpens the spectral lines. Automated shimming routines are often sufficient for routine analysis.[4]
-
Load the appropriate acquisition parameters and run the experiment.
-
Data Processing and Interpretation
-
Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Interpretation:
-
¹H Spectrum:
-
The singlet at ~8.0 ppm is characteristic of the isolated proton at the C2 position, deshielded by two adjacent nitrogen atoms.
-
The two singlets for the methyl groups (~2.1 and ~2.3 ppm) do not show coupling as there are no adjacent protons. Their distinct chemical shifts arise from their different electronic environments (one adjacent to a carbon, the other to a nitrogen-bearing carbon).
-
The broad singlet at ~6.5 ppm is typical for amine (NH₂) protons. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.
-
-
¹³C Spectrum:
-
The signals in the aromatic region (118-162 ppm) correspond to the four pyrimidine ring carbons. The carbons directly attached to nitrogen (C2, C4, C6) are expected to be the most downfield (highest ppm value).
-
The two signals in the aliphatic region (~12 and ~22 ppm) correspond to the two methyl group carbons.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Pyrimidine Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental components of nucleic acids and are integral to numerous biological processes. In the pharmaceutical industry, pyrimidine analogs are a critical class of compounds with a wide range of therapeutic applications, including antiviral and anticancer agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of pyrimidine-based compounds. This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of a model pyrimidine compound and its related impurities.
Experimental Protocol
This protocol outlines a general method for the purity determination of pyrimidine compounds. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).
-
Sample and Standard Preparation: Analytical balance, volumetric flasks, pipettes, and vials.
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is typically used to dissolve the sample and standard.
-
Standard Solution Preparation: Accurately weigh a known amount of the pyrimidine reference standard and dissolve it in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh a corresponding amount of the pyrimidine sample and dissolve it in the diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions
The following are typical starting conditions for the analysis of pyrimidine purity. These may require optimization for specific molecules.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of the specific pyrimidine) |
| Injection Volume | 10 µL |
4. Data Analysis and Purity Calculation
The purity of the pyrimidine sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability parameters, such as theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity, should be monitored to ensure the validity of the analytical run.
Data Presentation
The following table summarizes typical validation data for an HPLC method for pyrimidine purity, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank or placebo |
Experimental Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for pyrimidine purity analysis by HPLC and a troubleshooting guide for common issues.
Caption: Figure 1: HPLC Experimental Workflow for Pyrimidine Purity.
Caption: Figure 2: Troubleshooting Common HPLC Issues.
The described RP-HPLC method is a reliable and robust technique for the determination of pyrimidine purity. The method is specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. Proper method validation is crucial before its implementation for a specific pyrimidine compound to ensure compliance with regulatory requirements. The provided workflow and troubleshooting guide serve as valuable resources for analysts performing pyrimidine purity analysis.
Application Note: In Vitro Antiproliferative Assay for Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including potent antiproliferative effects.[1] These compounds often exert their anticancer activity by interfering with nucleic acid synthesis, inhibiting key enzymes involved in cell division, or inducing apoptosis (programmed cell death).[1] Given their therapeutic potential, robust and reproducible in vitro assays are essential for screening and characterizing novel pyrimidine compounds. This document provides a detailed protocol for evaluating the antiproliferative activity of pyrimidine derivatives using the MTT assay, along with guidelines for data presentation and an overview of relevant signaling pathways.
Overview of Antiproliferative Assays
Several in vitro assays are commonly used to quantify the efficacy of compounds in halting cancer cell growth. The choice of assay depends on the specific research question and the compound's expected mechanism of action.
-
Metabolic Assays (MTT, MTS, XTT): These are colorimetric assays that measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[5] The amount of formazan is directly proportional to the number of living cells.[6]
-
Colony Formation Assay: This long-term assay assesses the ability of a single cell to undergo multiple divisions and form a colony, providing insight into the cytotoxic or cytostatic effects of a compound on cell reproductive integrity.[1]
-
Cell Cycle Analysis: Using flow cytometry, this technique analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), revealing how a compound might interfere with cell division.[1][3]
-
Apoptosis Assays: These assays detect the biochemical and morphological changes associated with programmed cell death, often using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.[1]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative method for evaluating the in vitro antiproliferative activity of chemical compounds.[2]
3.1. Materials
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrimidine compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
-
CO2 incubator (37°C, 5% CO2)
3.2. Assay Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in complete culture medium. A typical concentration range might be 0.1 to 100 µM.
-
Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).
-
Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
3.3. Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell proliferation by 50%.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with graphing software (like GraphPad Prism) to calculate the IC50 value.
-
Data Presentation
Quantitative results from antiproliferative assays are typically summarized in tables to facilitate comparison between different compounds and cell lines.
Table 1: Antiproliferative Activity (IC50) of Representative Pyrimidine Compounds against Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD |
| Pyrimidine Derivative 1 | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8[8] |
| A549 | Lung Carcinoma | 30.7 ± 0.76[9] | |
| HepG2 | Hepatocellular Carcinoma | 14.3 ± 0.83[9] | |
| Pyrimidine Derivative 2 | Caco-2 | Colorectal Adenocarcinoma | 32.19 ± 3.92[10] |
| HT1080 | Fibrosarcoma | 96.25[11] | |
| HCT-116 | Colorectal Carcinoma | 58.2 ± 5.1[12] | |
| Pyrimidine Derivative 3 | PC-3 | Prostate Cancer | 65.8 ± 2.8[12] |
| SW620 | Colorectal Adenocarcinoma | 6.9[13] | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.1 |
Note: The IC50 values presented are hypothetical examples derived from literature for illustrative purposes.[8][9][10][11][12][13] SD = Standard Deviation.
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps of the MTT antiproliferative assay protocol.
5.2. Signaling Pathway
Many pyrimidine analogs function by inhibiting the de novo pyrimidine synthesis pathway, which is crucial for providing the nucleotide building blocks required for DNA and RNA synthesis in rapidly proliferating cancer cells.[14] This pathway is often upregulated in cancer through the activation of oncogenic signaling cascades like PI3K/Akt/mTOR and Ras/MAPK.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 16. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay of Pyrimidine Derivatives using Kinase-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] This has established them as a major class of therapeutic targets. Pyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of many potent and selective kinase inhibitors.[3][4][5] Assessing the inhibitory potential of these compounds requires robust and high-throughput screening methods.
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[6][7][8][9] The assay is based on the principle that the light-generating luciferase reaction uses ATP. Kinase activity leads to ATP consumption, resulting in a decrease in the luminescent signal. Therefore, the luminescent signal is inversely proportional to the amount of kinase activity.[6][9][10] This application note provides a detailed protocol for evaluating the inhibitory activity of pyrimidine derivatives against a target kinase using the Kinase-Glo® assay.
Principle of the Assay
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. The process involves two steps:
-
Kinase Reaction: The target kinase phosphorylates a specific substrate using ATP. In the presence of an inhibitor, this reaction is impeded.
-
Signal Detection: The Kinase-Glo® Reagent is added, which contains a thermostable luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.[6][7] This signal is inversely proportional to kinase activity.[6][9][10]
Data Presentation
The inhibitory activity of the pyrimidine derivatives is typically quantified by determining their IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinase X
| Compound ID | Derivative Substitution | Max Inhibition (%) | IC50 (nM) |
| PYR-001 | 4-anilino | 98.5 | 15.2 |
| PYR-002 | 4-(3-chloroanilino) | 99.2 | 8.7 |
| PYR-003 | 4-(3-methoxyanilino) | 97.8 | 25.4 |
| PYR-004 | 2,4-diamino | 65.3 | 150.8 |
| Staurosporine | (Positive Control) | 100 | 5.1 |
Experimental Protocols
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Purified Kinase X
-
Kinase-specific substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Pyrimidine derivatives dissolved in 100% DMSO
-
Staurosporine (positive control) dissolved in 100% DMSO
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram
Caption: Experimental workflow for the kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of each pyrimidine derivative and the positive control (e.g., Staurosporine) in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
To the wells of a white, opaque 96-well plate, add 1 µL of the serially diluted compounds.
-
For control wells, add 1 µL of DMSO (vehicle control, 0% inhibition) and 1 µL of a high concentration of Staurosporine (positive control, 100% inhibition).
-
Also, prepare "no kinase" control wells with 1 µL of DMSO, which will represent the maximum signal (no ATP consumption).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized based on the specific kinase being assayed (typically at or below the Km for the substrate).
-
Add 25 µL of the 2X kinase/substrate master mix to each well containing the compounds and controls.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well, bringing the total reaction volume to 50 µL.
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[1]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the "no kinase" (maximum signal, 100% inhibition) and "vehicle control" (minimum signal, 0% inhibition) wells.
-
Percent Inhibition = 100 * (Signal_inhibitor - Signal_vehicle) / (Signal_no_kinase - Signal_vehicle)
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each pyrimidine derivative.
-
Signaling Pathway Diagram
The following diagram illustrates a simplified generic signaling pathway involving a Receptor Tyrosine Kinase (RTK) that can be targeted by pyrimidine-based inhibitors.
Caption: Simplified RTK signaling and inhibition by pyrimidines.
Conclusion
The Kinase-Glo® assay provides a robust, sensitive, and high-throughput compatible method for determining the inhibitory potency of pyrimidine derivatives against their target kinases. The detailed protocol and data analysis workflow described in this application note will enable researchers to efficiently screen and characterize novel kinase inhibitors, accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Molecular Docking of FGFR4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology, particularly in hepatocellular carcinoma where its signaling pathway is often dysregulated.[1][2] Molecular docking is a computational technique that plays a crucial role in the discovery and development of FGFR4 inhibitors by predicting the binding orientation and affinity of small molecules to the receptor's active site.[3] These application notes provide a comprehensive overview and detailed protocols for performing molecular docking studies to identify and characterize novel FGFR4 inhibitors.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19).[2] This binding event, facilitated by the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway can drive tumorigenesis.
Caption: FGFR4 signaling pathway activation and downstream cascades.
Experimental Workflow for Molecular Docking
The molecular docking workflow for identifying FGFR4 inhibitors involves several key stages, from data preparation to the analysis of results. This process allows for the in-silico screening of large compound libraries to identify potential drug candidates.
Caption: A typical workflow for virtual screening of FGFR4 inhibitors.
Experimental Protocols
Protocol 1: FGFR4 Protein Preparation
Objective: To prepare the 3D structure of the FGFR4 protein for docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.
Materials:
-
UCSF Chimera software
-
PDB ID of FGFR4 (e.g., 4XCU)
Procedure:
-
Fetch the PDB File: Open UCSF Chimera and fetch the PDB file for FGFR4 (e.g., File > Fetch by ID > PDB > 4XCU).
-
Inspect and Clean the Structure:
-
Visualize the protein structure. Identify and delete any co-crystallized ligands, water molecules, and other non-essential ions. This can be done by selecting and deleting them.
-
Check for and repair any missing residues or atoms if necessary.
-
-
Use Dock Prep Tool:
-
In the Dock Prep window, select the options to:
-
Execute the Dock Prep process.
-
Save the Prepared Protein:
-
Save the prepared FGFR4 structure in the Mol2 format (e.g., FGFR4_prepared.mol2). This format retains the added hydrogens and assigned charges.
-
Protocol 2: Ligand Preparation
Objective: To prepare a library of small molecules (ligands) for docking by converting them to a 3D format, assigning charges, and defining rotatable bonds.
Materials:
-
Open Babel or ChemDraw software
-
A library of ligands in a suitable format (e.g., SDF, SMILES)
Procedure:
-
Obtain Ligand Library: Acquire a library of compounds to be screened. This can be from public databases like PubChem or ZINC, or a custom-designed library.
-
Convert to 3D Structure:
-
Energy Minimization:
-
Perform energy minimization on the 3D ligand structures to obtain more realistic conformations.[9]
-
This can also be done using Open Babel with a specified force field (e.g., MMFF94).
-
-
Prepare Ligands for Docking Software:
-
Use software-specific tools to prepare the ligands in the required format for the docking program (e.g., PDBQT for AutoDock Vina). This step typically involves assigning Gasteiger charges and defining rotatable bonds.[8]
-
This can be accomplished using AutoDock Tools or through scripts.
-
Protocol 3: Molecular Docking using AutoDock Vina
Objective: To perform molecular docking of the prepared ligands into the active site of FGFR4.
Materials:
-
AutoDock Vina software
-
Prepared FGFR4 protein file (FGFR4_prepared.pdbqt)
-
Prepared ligand files (in .pdbqt format)
-
UCSF Chimera for visualization and grid box definition
Procedure:
-
Define the Binding Site (Grid Box Generation):
-
Open the prepared FGFR4 protein structure in UCSF Chimera.
-
Identify the ATP-binding site. This can often be inferred from the position of a co-crystallized ligand in the original PDB structure.[12]
-
Use the AutoDock Vina tool in Chimera (Tools > Surface/Binding Analysis > AutoDock Vina).[6]
-
Define the search space (grid box) by adjusting its center and dimensions to encompass the entire binding pocket.[13][14][15] The coordinates of the center of the docking site for PDB ID 4XCU have been defined as x, y, z: -13.908, 4.882, 10.360 with a radius of 8 Å.[2]
-
-
Configure and Run AutoDock Vina:
-
In the AutoDock Vina interface within Chimera, specify:
-
The output file for the docking results.
-
The path to the prepared ligand file(s).
-
The path to the AutoDock Vina executable.
-
-
Alternatively, create a configuration file (conf.txt) for command-line execution, specifying the receptor, ligand, and grid box parameters.
-
Execute the docking run.[16]
-
-
Analyze Docking Results:
-
The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses using UCSF Chimera or PyMOL to analyze the interactions between the ligand and the protein's active site residues.[17]
-
Examine key interactions, such as hydrogen bonds and hydrophobic contacts, with important residues in the FGFR4 active site.
-
Data Presentation
Table 1: Known FGFR4 Inhibitors and their Biological Activity
| Inhibitor | Type | IC50 (nM) for FGFR4 | Selectivity Profile | Reference |
| BLU-9931 | Selective, Irreversible | 3 | ~297x over FGFR1, ~184x over FGFR2, ~50x over FGFR3 | [18] |
| Roblitinib (FGF401) | Selective, Reversible Covalent | 1.9 | >1000-fold selective against a panel of 65 kinases | [18] |
| H3B-6527 | Selective, Covalent | <1.2 | >250-fold selective over FGFR1-3 | [18] |
| BLU-554 | Selective | 5 | IC50 for FGFR1-3 is 624-2203 nM | [1] |
| LY2874455 | Pan-FGFR | 6 | Also inhibits FGFR1 (2.8 nM), FGFR2 (2.6 nM), FGFR3 (6.4 nM), and VEGFR2 (7 nM) | [18][19] |
| Futibatinib (TAS-120) | Pan-FGFR, Irreversible | 3.7 | Also inhibits FGFR1 (1.8 nM), FGFR2 (1.4 nM), and FGFR3 (1.6 nM) | [18] |
| Pemigatinib | Pan-FGFR | 30 | More potent against FGFR1 (0.4 nM), FGFR2 (0.5 nM), and FGFR3 (1.2 nM) | [18] |
| Infigratinib (BGJ398) | Pan-FGFR | 60 | More potent against FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1 nM) | [18] |
Table 2: Example Docking Results for Virtual Screening Hits
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interacting Residues (Example) |
| Hit_001 | -10.5 | High | ASP630, GLU520, MET524 |
| Hit_002 | -9.8 | High | ALA553, PHE631 |
| Hit_003 | -9.2 | Medium-High | TYR563, SER565 |
| Hit_004 | -8.5 | Medium | ASP630, MET524 |
| Hit_005 | -7.9 | Medium-Low | ALA553, LYS505 |
Note: The docking scores and interacting residues are hypothetical examples to illustrate data presentation. Actual results will vary based on the compound library and docking software used.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the computational screening and identification of novel FGFR4 inhibitors. By following these methodologies, researchers can effectively leverage molecular docking to accelerate the early stages of drug discovery for FGFR4-driven cancers. Subsequent experimental validation of promising hits is crucial to confirm their biological activity and therapeutic potential.
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactome | Signaling by FGFR4 [reactome.org]
- 6. Eklavya Chopra [eklavyachopra.com]
- 7. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Structure-based drug-development study against fibroblast growth factor receptor 2: molecular docking and Molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Recrystallization of Crude Aminopyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals and other bioactive molecules. The purity of these intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and commonly employed technique for the purification of crude solid organic compounds, including aminopyrimidine derivatives. This method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful recrystallization can significantly enhance the purity of the product by removing unreacted starting materials, by-products, and other contaminants, yielding a crystalline solid with high purity.
These application notes provide a detailed overview and standardized protocols for the recrystallization of crude aminopyrimidine products. The information herein is intended to guide researchers in developing robust and efficient purification strategies.
Data Presentation: Solvent Selection and Expected Outcomes
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the aminopyrimidine product readily at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures or largely insoluble even at high temperatures.
Table 1: Solubility of 2-Aminopyrimidine in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Molar Solubility (x10^-2) |
| Methanol | 25 | 18.5 |
| 45 | 35.0 | |
| Ethanol | 25 | 8.5 |
| 45 | 18.0 | |
| Acetonitrile | 25 | 2.5 |
| 45 | 6.0 | |
| Ethyl Acetate | 25 | 5.0 |
| 45 | 12.0 | |
| Water | 25 | 4.5 |
| 45 | 10.0 |
Note: Data is illustrative and compiled from various sources. Actual solubilities should be determined experimentally.
Table 2: Representative Data on Purity and Yield for Aminopyrimidine Recrystallization
While specific pre- and post-recrystallization purity data is often not published in detail, the following table illustrates the typical effectiveness of the technique.
| Compound | Crude Purity (Area % HPLC) | Recrystallization Solvent(s) | Purity after Recrystallization (Area % HPLC) | Recovery Yield (%) |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | ~96% | Water/Sulfuric Acid | >98.9% | >95% |
| 2-Amino-4-chloro-6-alkoxypyrimidine | Not Specified | Polar aprotic solvent/Water | >99.8% | >95% |
| Substituted 2-aminopyrimidine | Not Specified | Ethanol | Not Specified (product characterized) | 83% (overall reaction) |
Experimental Protocols
The following are generalized protocols for the recrystallization of crude aminopyrimidine products. The specific parameters, such as solvent choice and volumes, should be optimized for each specific compound.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable single solvent can be identified.
Materials:
-
Crude aminopyrimidine product
-
Selected recrystallization solvent (e.g., ethanol, methanol, water, or acetonitrile)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Activated charcoal (optional, for removing colored impurities)
Procedure:
-
Solvent Selection: Based on solubility data or small-scale tests, choose a solvent that dissolves the crude product at high temperatures but not at low temperatures.
-
Dissolution: Place the crude aminopyrimidine product in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.
Materials:
-
Crude aminopyrimidine product
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent (e.g., water, hexane)
-
Equipment as listed in Protocol 1
Procedure:
-
Solvent System Selection: Identify a pair of miscible solvents, one that readily dissolves the aminopyrimidine (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) to wash the crystals.
Visualizations
The following diagrams illustrate the workflows for the recrystallization protocols.
Caption: Workflow for single- and two-solvent recrystallization.
Caption: Troubleshooting common recrystallization problems.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on a Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its prevalence in medicinal chemistry underscores the importance of efficient and selective methods for its functionalization.[1] Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction for the modification of pyrimidine rings, enabling the introduction of a diverse range of substituents to modulate the physicochemical and pharmacological properties of these molecules.[2][3][4]
These application notes provide a comprehensive overview of the principles and practical execution of SNAr reactions on pyrimidine rings. Detailed experimental protocols, key considerations for regioselectivity, and data presentation are included to guide researchers in the successful application of this versatile synthetic transformation.
Principles of Nucleophilic Aromatic Substitution on Pyrimidine
The SNAr reaction on a pyrimidine ring typically proceeds through a two-step addition-elimination mechanism.[4] The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the initial attack by a nucleophile.[5][6] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, a leaving group, typically a halide, is expelled, restoring the aromaticity of the ring and yielding the substituted pyrimidine product.
The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6, as the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogens.[5][6][7] The regioselectivity of the substitution is influenced by several factors:
-
Position of the Leaving Group: Halogens at the C2, C4, and C6 positions are readily displaced.[7]
-
Electronic Effects of Substituents: Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity and activate it towards nucleophilic attack. Conversely, electron-donating groups can deactivate the ring or alter the regioselectivity of the substitution.[2][3]
-
Nature of the Nucleophile: The type of nucleophile employed can significantly impact the reaction outcome. Common nucleophiles include amines, alkoxides, thiolates, and carbanions.[8][9][10]
-
Reaction Conditions: Solvent, temperature, and the presence of a base can all influence the rate and selectivity of the reaction.[10][11]
Generally, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[2][3][12] However, exceptions to this rule are common, and the regioselectivity can be highly sensitive to the substitution pattern on the ring.[2][3] For instance, an electron-donating group at C6 can direct the substitution to the C2 position.[2][3]
Experimental Protocols
The following protocols provide detailed methodologies for performing SNAr reactions on substituted pyrimidines.
Protocol 1: General Procedure for Amination of a Chloropyrimidine
This protocol describes a general method for the reaction of a chloropyrimidine with an amine nucleophile.
Materials:
-
Substituted chloropyrimidine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., Triethylamine (TEA), K2CO3, or KF) (1.0-2.0 eq)[10][11][13]
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the substituted chloropyrimidine in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the specific substrates and should be optimized (e.g., reflux in ethanol for 3 hours).[10]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired aminated pyrimidine.
Protocol 2: Regioselective Synthesis of 2-Substituted Pyrimidines using Tertiary Amines
This protocol outlines a method for achieving C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines using tertiary amine nucleophiles.[8]
Materials:
-
5-substituted-2,4-dichloropyrimidine (1.0 eq)
-
Tertiary amine (e.g., Triethylamine) (excess)
-
Solvent (e.g., Chloroform)
Procedure:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in the solvent.
-
Add an excess of the tertiary amine to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a designated time (e.g., 3 hours).[14]
-
Monitor the reaction for the formation of the C2-substituted product.
-
Upon completion, work up the reaction mixture to isolate the product, which will have undergone in situ N-dealkylation to yield the secondary amine at the C2 position.[8]
-
Purify the product using standard techniques.
Data Presentation
The following tables summarize representative quantitative data for SNAr reactions on pyrimidine rings, providing a basis for comparison of different reaction conditions and substrates.
| Entry | Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | TEA | EtOH | Reflux | 3 | Moderate to Good | [10] |
| 2 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | K2CO3 | DMF | RT | - | Moderate | [11] |
| 3 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | NEt3 | DCM | RT | - | Good to Excellent | [11] |
| 4 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Amines | - | DCM | RT | - | Good | [11] |
| 5 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Alcohols | K2CO3 | MeCN | - | - | Low | [11] |
| 6 | 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various Amines | - | PEG 400 | 120 | 5 min | Good | [15] |
| 7 | 7-Chloro-5-methyl-[2][12][16]triazolo[1,5-a]pyrimidine | Various Amines | - | PEG 400 | 120 | 5 min | Good | [15] |
Table 1: Summary of Reaction Conditions and Yields for SNAr on Pyrimidines.
Mandatory Visualization
The following diagrams illustrate the key mechanistic and procedural aspects of nucleophilic aromatic substitution on pyrimidine rings.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Ring.
Caption: General Experimental Workflow for SNAr on a Pyrimidine Ring.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5,6-Dimethylpyrimidin-4-amine in Materials Science: Application Notes and Protocols
Disclaimer: Direct applications of 5,6-Dimethylpyrimidin-4-amine in materials science are not extensively documented in current literature. The following application notes and protocols are based on the known chemistry of pyrimidine amines and analogous compounds, suggesting potential areas of use for researchers and scientists.
Introduction
This compound, a substituted pyrimidine, possesses a unique combination of a heterocyclic aromatic ring and a reactive amine group. This structure makes it a promising candidate for incorporation into various materials, offering tailored functionalities. The pyrimidine core, a key component in biological molecules, imparts specific electronic and hydrogen-bonding capabilities.[1] The amine group serves as a versatile handle for polymerization and functionalization reactions. Potential applications in materials science are envisioned in the development of functional polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs).
Potential Applications in Materials Science
Functional Polymers
The amine functionality of this compound allows for its integration into polymer backbones or as a pendant group, leading to materials with unique properties.
-
Gas-Selective Membranes: Polymers incorporating pyrimidine moieties can exhibit enhanced selectivity for gases like CO2 due to the polar nature and potential for specific interactions with the pyrimidine ring.
-
Chelating Resins: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making polymers functionalized with this moiety suitable for use as resins for heavy metal removal or catalysis.
-
pH-Responsive Materials: The basic nature of the pyrimidine and amine nitrogens can be exploited to create polymers that respond to changes in pH, finding applications in drug delivery and smart coatings.
Metal-Organic Frameworks (MOFs)
As a nitrogen-containing heterocyclic compound, this compound can act as a ligand in the synthesis of MOFs. Pyrimidine-based ligands have been successfully used to create stable and porous MOFs.[2][3]
-
Gas Storage and Separation: The defined pore structure and functionalized surfaces of MOFs synthesized with pyrimidine-based ligands can be tailored for the selective adsorption and storage of gases such as carbon dioxide and acetylene.[2]
-
Catalysis: MOFs can serve as heterogeneous catalysts, and the incorporation of the pyrimidine moiety can introduce basic sites or act as a scaffold for catalytically active metal centers.[4]
-
Luminescent Materials: The aromatic nature of the pyrimidine ring suggests that MOFs incorporating this ligand may exhibit interesting photoluminescent properties.[3][5]
Experimental Protocols
The following are generalized protocols for the potential incorporation of this compound into materials. Researchers should adapt these methods based on specific experimental requirements.
Protocol 1: Synthesis of a Polyamide via Interfacial Polymerization
This protocol describes a method to incorporate this compound into a polyamide backbone.
Materials:
-
This compound
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of this compound and sodium hydroxide.
-
Prepare an organic solution of the diacid chloride in dichloromethane.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface of the two solutions.
-
Gently pull the polymer film from the interface and wind it onto a glass rod.
-
Wash the resulting polymer thoroughly with water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted monomers and byproducts.
-
Dry the polymer under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide bonds.
-
NMR Spectroscopy: To determine the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
Protocol 2: Synthesis of a Pyrimidine-Functionalized Polymer via Post-Polymerization Modification
This protocol outlines the functionalization of a pre-existing polymer with reactive side chains with this compound.
Materials:
-
Polymer with reactive groups (e.g., poly(glycidyl methacrylate) or chloromethylated polystyrene)
-
This compound
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
Dissolve the starting polymer in the chosen solvent in a reaction flask.
-
Add a stoichiometric excess of this compound and the base to the polymer solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR of aliquots).
-
After completion, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Filter and wash the polymer extensively to remove unreacted amine and other impurities.
-
Dry the functionalized polymer under vacuum.
Characterization:
-
FTIR and NMR Spectroscopy: To confirm the successful attachment of the pyrimidine moiety.
-
Elemental Analysis: To quantify the degree of functionalization.
Protocol 3: Solvothermal Synthesis of a Pyrimidine-Based Metal-Organic Framework
This protocol provides a general method for synthesizing a MOF using this compound as a ligand.
Materials:
-
This compound (or a carboxylate-functionalized derivative)
-
A metal salt (e.g., zinc nitrate, copper nitrate)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol)
-
(Optional) A modulator, such as a monocarboxylic acid (e.g., acetic acid)
Procedure:
-
Dissolve the metal salt and this compound (and any co-ligand) in the solvent in a Teflon-lined stainless-steel autoclave.
-
Add the modulator if required.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to a few days.
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with the synthesis solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity.
-
FTIR Spectroscopy: To confirm the coordination of the ligand to the metal centers.
Quantitative Data Summary
As there is no direct experimental data for materials synthesized with this compound, the following table presents hypothetical data based on analogous pyrimidine-containing materials to illustrate the expected range of properties.
| Material Type | Property | Expected Value Range | Reference Analogy |
| Pyrimidine-based Polyamide | Thermal Decomposition Temp. (TGA, 5% weight loss) | 300 - 450 °C | Aromatic polyamides |
| Glass Transition Temp. (DSC) | 150 - 250 °C | Functionalized polyamides | |
| Pyrimidine-based MOF | BET Surface Area | 500 - 2000 m²/g | Pyrimidine-carboxylate MOFs[2][3] |
| CO₂ Adsorption Capacity (at 273 K, 1 bar) | 2 - 5 mmol/g | Porous MOFs with nitrogen heterocycles[2] | |
| Thermal Stability (TGA) | > 350 °C | Stable MOFs[2] |
Visualizations
Below are diagrams illustrating the conceptual workflows and structures discussed in these application notes.
Caption: Workflow for polyamide synthesis via interfacial polymerization.
Caption: General workflow for the solvothermal synthesis of a MOF.
Caption: Potential applications of this compound in materials science.
References
Application Notes and Protocols for Safe Handling and Storage of Aminopyrimidine Compounds
Introduction
Aminopyrimidines are a class of heterocyclic organic compounds that are integral to various research and development activities, particularly in the fields of medicinal chemistry and drug discovery. Due to their bioactive nature, it is imperative that these compounds are handled and stored with the utmost care to ensure the safety of laboratory personnel and the integrity of the research. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of aminopyrimidine compounds.
Disclaimer: The following procedures are general guidelines. Always consult the specific Safety Data Sheet (SDS) for the particular aminopyrimidine compound being used and perform a risk assessment for your specific experimental conditions.
Hazard Identification and Classification
Aminopyrimidine compounds can present a range of health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion can also be harmful.[2][3]
Common Hazards:
-
Skin Irritation: Many aminopyrimidines are known to cause skin irritation.[4][5][6]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5][6][7]
-
Sensitization: Some aminopyrimidines may cause skin sensitization upon repeated contact.[2]
-
Toxicity: Certain aminopyrimidines can be toxic if swallowed, with some being fatal.[2][8]
Hazard Summary for 2-Aminopyrimidine:
| Hazard Statement | GHS Classification | References |
| H315: Causes skin irritation | Warning: Skin corrosion/irritation | [5][6] |
| H319: Causes serious eye irritation | Warning: Serious eye damage/eye irritation | [5][6] |
| H335: May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation | [5][6] |
Engineering Controls
To minimize exposure to aminopyrimidine compounds, appropriate engineering controls should be in place:
-
Chemical Fume Hood: Always handle aminopyrimidine compounds, especially powders, in a certified chemical fume hood to prevent inhalation of dust.[9][10]
-
Ventilation: Ensure adequate ventilation in the laboratory to keep airborne concentrations low.[3][4]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[11]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with aminopyrimidine compounds.[12][13]
PPE Recommendations:
| Protection Type | Specification | Rationale | References |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | To prevent skin contact and irritation. | [9][13] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation. | [3][9] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure. | [9][11] |
| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust, which can cause respiratory tract irritation. | [3][9][10] |
Safe Handling and Experimental Protocols
Adherence to strict handling procedures is crucial for minimizing risk.
General Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific aminopyrimidine compound.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.[9]
-
Have an emergency plan and access to a spill kit.
-
-
Handling:
-
Conduct all manipulations of solid aminopyrimidines within a chemical fume hood to control dust.[10]
-
When weighing, use a tared weigh boat and handle the container with care to avoid generating dust.[10]
-
Slowly transfer the weighed solid into the reaction vessel.[10]
-
For solutions, avoid splashing and aerosol generation.
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.[10]
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[10]
-
Wash hands thoroughly with soap and water after handling.[2][3]
-
Storage and Disposal Procedures
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store aminopyrimidine compounds in a cool, dry, and well-ventilated area.[3][4][14]
-
Keep containers tightly closed to prevent contamination and exposure.[3][4][14]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][11][15]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[4][16]
Disposal:
-
Waste Classification: Waste contaminated with aminopyrimidine compounds is generally considered hazardous.[6][17]
-
Contaminated Solid Waste: All disposable items that have come into contact with aminopyrimidine compounds (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.[10][17]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do NOT pour down the drain. [15][17]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[17]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[15][17]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [3][4][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation occurs. | [2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [3] |
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[15]
-
Visualizations
Caption: Hazard Mitigation Workflow for Aminopyrimidines.
Caption: Step-by-step workflow for handling aminopyrimidines.
References
- 1. pppmag.com [pppmag.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Designing Selective COX-2 Inhibitors from Thienopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the design, synthesis, and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors based on the thienopyrimidine scaffold. Thienopyrimidine derivatives have emerged as a promising class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide details the synthetic methodologies, key structure-activity relationships (SAR), and experimental protocols for the biological evaluation of these compounds.
Introduction to Thienopyrimidines as COX-2 Inhibitors
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing as two primary isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[5] The thienopyrimidine scaffold has been identified as a versatile template for developing potent and selective COX-2 inhibitors.[3]
Quantitative Data Summary
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of representative thienopyrimidine and related derivatives from various studies. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective inhibitors.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for Thienopyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Compound 5k | 10.91 | 0.068 | 160.44 | [6] |
| Heterodimer 11 | 11.3 | 0.065 | 173.85 | [6] |
| Compound VIIa | 19.5 | 0.29 | 67.24 | [5] |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | [5] |
| Pyrimidine 10c | >10 | 0.074 | >135.14 | [7] |
| Pyrimidine 10j | >10 | 0.041 | >243.90 | [7] |
| Pyrimidine 14e | >10 | 0.062 | >161.29 | [7] |
| Pyrimidine 3b | - | 0.20 | - | [8] |
| Pyrimidine 5b | - | 0.18 | - | [8] |
| Pyrimidine 5d | - | 0.16 | - | [8] |
| Celecoxib (Reference) | - | 0.17 | - | [8] |
| Nimesulide (Reference) | - | 1.68 | - | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Signaling Pathway and Experimental Workflow
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: COX-2 signaling pathway in inflammation.
General Workflow for Designing Thienopyrimidine-Based COX-2 Inhibitors
The development of novel selective COX-2 inhibitors from thienopyrimidine scaffolds follows a structured workflow, from initial design to preclinical evaluation.
Caption: Drug discovery workflow for thienopyrimidine COX-2 inhibitors.
Experimental Protocols
General Synthesis of Thienopyrimidin-4-one Scaffold
A common route for the synthesis of the thienopyrimidine scaffold involves the cyclization of an aminothiophene derivative with formamide.[2][9]
Materials:
-
2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene
-
Formamide
-
Ethanol
-
Hydrochloric acid (2M)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of the appropriate 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and formamide (20 mL) is heated under reflux for 1.5 to 2 hours.[1][2]
-
The reaction mixture is then cooled to room temperature, allowing for the precipitation of the product.
-
The resulting solid is collected by filtration and washed with water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified thieno[2,3-d]pyrimidin-4-one derivative.[1]
Further functionalization at various positions of the thienopyrimidine ring can be achieved through subsequent reactions to explore the SAR.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the IC50 values of test compounds against COX-1 and COX-2.[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (thienopyrimidine derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, and then further dilute to the final desired concentrations in COX Assay Buffer.
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and Heme.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the test compound solutions or vehicle (DMSO) to the respective wells.
-
Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[4][11]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[4]
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Structure-Activity Relationship (SAR) of Thienopyrimidine Scaffolds
The following diagram summarizes key structural features of thienopyrimidine derivatives that influence their COX-2 inhibitory activity and selectivity.
Caption: Key SAR points for thienopyrimidine-based COX-2 inhibitors.
Conclusion
The thienopyrimidine scaffold represents a valuable starting point for the development of novel and selective COX-2 inhibitors. The information and protocols provided herein offer a framework for the rational design, synthesis, and biological evaluation of these compounds. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical development.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5,6-Dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions involving 5,6-Dimethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low or no conversion in the Suzuki coupling of this compound can be attributed to several factors. A primary cause is often catalyst inhibition or deactivation. The basic nitrogen atoms on the pyrimidine ring can coordinate with the palladium catalyst, hindering its catalytic activity. Additionally, the selection of an inappropriate catalyst, ligand, base, or solvent for this specific substrate can lead to reaction failure.
Q2: What are the most common side reactions that lower the yield in this specific Suzuki coupling?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the boronic acid or ester, where a proton from a source like water or alcohol replaces the boron moiety. This is a significant issue, particularly with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules or two aryl halide molecules. The presence of oxygen can facilitate the homocoupling of boronic acids.[1]
-
Catalyst Deactivation: As mentioned, the Lewis basic nitrogens of the pyrimidine can "poison" the palladium catalyst, leading to an inactive complex.[1]
Q3: How can I minimize catalyst poisoning when working with an aminopyrimidine like this compound?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, preventing strong coordination with the pyrimidine nitrogen.[1]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, thereby minimizing opportunities for deactivation.[1]
-
Slow Addition: A slow addition of the this compound can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[1]
Q4: What are the best practices to avoid protodeboronation of my boronic acid?
A4: Protodeboronation can be minimized by:
-
Using more stable boronate esters, such as pinacol or MIDA esters.
-
Running the reaction under anhydrous conditions.[1]
-
Optimizing the reaction temperature and time, as prolonged heating can promote this side reaction.[1]
Troubleshooting Guides
Problem: Low or No Product Formation
If you are observing minimal or no formation of the desired coupled product, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of aminopyrimidine and related heterocyclic substrates. This data can guide the selection of optimal conditions for your experiment with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Amino- and Chloro-Pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | 4-Amino-6-chloropyrimidine derivative | Arylboronic acid | Moderate | [2] |
| Pd₂(dba)₃ | SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | High | [3] |
| Pd₂(dba)₃ | XPhos | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | High | [3] |
| Pd(OAc)₂ | PCy₃ | Nitrogen-containing boronic acids | Aryl chlorides | Good | [4] |
| XPhos-Pd-G2 (2) | - | 7-Chloro-6-azaindole | 4-Fluorophenylboronic acid | 90 | [5] |
Table 2: Base Optimization for Suzuki Coupling of a Dichloropyrimidine Derivative
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane | 60 | [6] |
| Na₂CO₃ | 1,4-Dioxane | 45 | [6] |
| Cs₂CO₃ | 1,4-Dioxane | 50 | [6] |
| K₂CO₃ | Toluene/Ethanol/H₂O | 84 | [7] |
Table 3: Solvent Optimization for Suzuki Coupling of 2,4-Dichloropyrimidine
| Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane | 100 | 71 | [8][9] |
| Isopropanol | 80 | 64 | [8][9] |
| DMF | 100 | Moderate | [8] |
| THF | 60 | Low | [8][9] |
Experimental Protocols
General Protocol for Catalyst and Ligand Screening
This protocol provides a starting point for optimizing the catalyst and ligand for the Suzuki coupling of this compound (assuming a bromo or chloro derivative is used as the starting material).
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halogenated this compound, arylboronic acid, and base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
In a separate vial, under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The interplay between the various components of the Suzuki coupling reaction is critical for achieving high yields. The following diagram illustrates the key relationships in the catalytic cycle and the points where common issues can arise.
Caption: The Suzuki catalytic cycle and common points of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. nasc.ac.in [nasc.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of Pyrimidine Derivatives in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with pyrimidine derivatives in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative is not dissolving in DMSO at room temperature. What are the initial steps I should take?
A1: When a pyrimidine derivative exhibits poor solubility in DMSO at room temperature, it is recommended to apply physical methods to aid dissolution. Gentle vortexing can help, but if the compound remains insoluble, sonication in a water bath for several minutes is a common and effective technique to break up solid particles and facilitate dissolution.[1][2] Gentle warming, for instance in a 37°C water bath, can also increase the rate and extent of dissolution.[1][3] However, caution is advised as excessive heat may degrade some compounds.[1] Always visually inspect the solution to ensure it is clear and free of particulate matter before use.[2]
Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because the compound's solubility limit is much lower in the final aqueous environment than in the concentrated DMSO stock solution.[2][4] When the DMSO stock is diluted, the compound's concentration exceeds its solubility in the aqueous buffer, leading to precipitation.[2]
To prevent this, consider the following strategies:
-
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of the compound in your experiment.[2][4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer or create an intermediate dilution in a medium with a higher percentage of DMSO before the final dilution.[1][4][5]
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity.[4][5] Increasing the final DMSO percentage in your assay may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][4]
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion, which can help prevent localized high concentrations that lead to precipitation.[2]
Q3: What are some alternative solvents or co-solvent systems I can use if my pyrimidine derivative has very low solubility in DMSO?
A3: While DMSO is a powerful solvent, some pyrimidine derivatives may require alternative strategies.[3][6]
-
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be an effective alternative to DMSO for some compounds.[3][7] However, it's important to note that the choice of solvent can influence a compound's biological activity, so consistency is key.[7]
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility.[4] A common approach is to prepare a stock solution in a combination of DMSO and another solvent like polyethylene glycol 400 (PEG 400).[3] The ideal ratio of co-solvents will depend on the specific compound and the tolerance of the experimental system.
-
pH Adjustment: For pyrimidine derivatives with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility.[2][4] For basic compounds, a slightly acidic pH can increase solubility by promoting the formation of a more soluble protonated species.[2]
Q4: How do the physicochemical properties of pyrimidine derivatives influence their solubility in DMSO?
A4: Several physicochemical properties can affect the solubility of pyrimidine derivatives. The planar nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[2][3] The presence of hydrogen bond donors and acceptors can also contribute to strong intermolecular forces, which increases the energy required to dissolve the crystal structure.[3] Additionally, factors like molecular weight and lipophilicity (LogP) play a role; while a moderate lipophilicity is generally favorable for solubility in DMSO, very high molecular weight can sometimes be associated with lower solubility.[3]
Q5: What is the best practice for preparing and storing DMSO stock solutions of pyrimidine compounds?
A5: To ensure the integrity and reproducibility of your experiments, follow these best practices for preparing and storing stock solutions:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO, as water content can decrease the solubility of many organic compounds and may contribute to compound degradation.[7][8]
-
Prepare Fresh Solutions: Ideally, prepare fresh stock solutions immediately before use to minimize degradation.[7]
-
Aliquot for Storage: If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1][7]
-
Proper Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to maintain their integrity and prevent moisture absorption.[1][3]
Troubleshooting Guides
Guide 1: Systematic Approach to Dissolving a Poorly Soluble Pyrimidine Derivative
This guide provides a step-by-step workflow for dissolving a challenging pyrimidine derivative.
| Step | Action | Rationale |
| 1 | Initial Attempt | Attempt to dissolve the compound in 100% anhydrous DMSO at the desired concentration at room temperature with vortexing.[1] |
| 2 | Apply Physical Energy | If not fully dissolved, place the vial in a bath sonicator for 5-15 minutes.[3] This provides energy to break down compound aggregates. |
| 3 | Gentle Warming | If solubility is still an issue, warm the solution in a water bath at 30-40°C for 10-20 minutes with intermittent vortexing.[3] Caution: Do not exceed 40°C to prevent potential compound degradation.[3] |
| 4 | Assess and Cool | After warming, visually inspect for complete dissolution. Allow the solution to cool to room temperature and observe if precipitation reoccurs.[3] |
| 5 | Consider Co-solvents | If precipitation occurs upon cooling or the compound never fully dissolved, consider preparing a new stock in a co-solvent system (e.g., DMSO:PEG 400).[3] |
Guide 2: Managing Compound Precipitation During Aqueous Dilution
This guide outlines strategies to address the common issue of a compound precipitating out of solution when a DMSO stock is diluted into an aqueous medium.
| Strategy | Description | Key Considerations |
| Lower Final Concentration | Reduce the target concentration in the final assay medium. | This is the simplest solution if the experimental design allows for it.[4] |
| Stepwise Dilution | Create an intermediate dilution of the DMSO stock in the assay medium before the final dilution. | This can prevent the rapid supersaturation that causes precipitation.[5] |
| Increase Co-solvent in Final Solution | Increase the final percentage of DMSO in the assay. | Ensure the final DMSO concentration is tolerated by your cells (typically <0.5%).[4][5] Always run a vehicle control.[5] |
| Use Surfactants/Excipients | For some applications, low concentrations of non-ionic surfactants (e.g., Tween® 80) or other solubilizing agents can be used. | These agents must be tested for potential interference with the assay and cytotoxicity.[4] |
Experimental Protocols
Protocol 1: Standard Preparation of a Pyrimidine Derivative Stock Solution in DMSO
-
Equilibrate Reagents: Allow the vial of the pyrimidine derivative and anhydrous DMSO to equilibrate to room temperature.
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[3]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[3]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and no solid particles are present.[3]
-
Storage: If the compound is fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3] Store at -20°C or -80°C in tightly sealed vials.[3]
Protocol 2: Enhanced Dissolution Using Sonication and Gentle Warming
-
Initial Preparation: Prepare the compound and DMSO mixture in a vial as described in Protocol 1.
-
Sonication: If the compound is not fully dissolved after vortexing, place the vial in a bath sonicator. Sonicate for 5-15 minutes, periodically checking the solution for dissolution.[3]
-
Gentle Warming: If sonication is insufficient, transfer the vial to a water bath set at 30-40°C for 10-20 minutes. Vortex the solution intermittently.[3]
-
Final Assessment: After warming, allow the solution to cool to room temperature. Visually inspect to confirm that the compound remains in solution. If so, proceed with aliquoting and storage.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for preparing working solutions.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Optimizing N-Alkylation of Aminopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aminopyrimidines. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and data-driven insights to help optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of aminopyrimidines in a question-and-answer format.
Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in N-alkylation reactions of aminopyrimidines can stem from several factors related to the nucleophilicity of the amine, the reactivity of the alkylating agent, and the reaction conditions. The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the amino group, making alkylation challenging.[1]
Here are key parameters to investigate and optimize:
-
Base Selection: The choice of base is critical. If your reaction is sluggish, the base may be too weak to sufficiently deprotonate the aminopyrimidine.
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (TEA).
-
Stronger Bases: For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.[2]
-
-
Solvent Choice: The solvent can significantly influence the reaction rate.
-
Recommended Solvents: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they can solvate the cation of the base and increase the nucleophilicity of the amine.[2]
-
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the temperature can improve the yield. However, be mindful of potential side reactions at higher temperatures.[2]
-
Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent is crucial. The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide. In situ generation of a more reactive alkyl iodide can be achieved by adding a catalytic amount of sodium iodide (NaI) when using an alkyl chloride or bromide.
Question: I am observing the formation of multiple products, including di-alkylated and/or O-alkylated species. How can I improve the selectivity for mono-N-alkylation?
Answer:
Controlling selectivity is a common challenge in the alkylation of aminopyrimidines due to the presence of multiple nucleophilic sites (the exocyclic amino group and the ring nitrogens) and the fact that the mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to overalkylation.[3]
Strategies to enhance mono-N-alkylation selectivity include:
-
Stoichiometry Control: Using a large excess of the aminopyrimidine relative to the alkylating agent can statistically favor mono-alkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain its concentration at a low level, thereby reducing the likelihood of the mono-alkylated product reacting further.[2]
-
Protecting Groups: In cases of persistent overalkylation or reaction at undesired positions, employing a protecting group strategy can be effective. After the desired mono-alkylation, the protecting group can be removed.
-
Alternative Reagents: The use of N-aminopyridinium salts has been shown to be a method for the self-limiting alkylation of amines, which can prevent overalkylation.[3][4][5]
-
Regioselectivity (N- vs. O-alkylation): For aminopyrimidines that can exist in tautomeric forms (e.g., those with hydroxyl groups), O-alkylation can compete with N-alkylation. The choice of solvent and base can influence this selectivity. Non-polar solvents may favor O-alkylation, while polar solvents often favor N-alkylation.
Question: My reaction is producing a significant amount of an elimination side product instead of the desired N-alkylated aminopyrimidine. What can I do to minimize this?
Answer:
The formation of alkenes via an elimination reaction is a common side reaction, particularly when using sterically hindered alkylating agents or strong bases.[6]
To minimize elimination:
-
Use a Weaker Base: Strong, bulky bases can promote elimination. Consider using a weaker, non-nucleophilic base like potassium carbonate or cesium carbonate.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired N-alkylation pathway.
-
Choose a Different Alkylating Agent: If possible, use an alkylating agent that is less prone to elimination (e.g., a primary alkyl halide instead of a secondary or tertiary one).
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of aminopyrimidines.
Caption: A troubleshooting decision tree for N-alkylation of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order of different positions on the aminopyrimidine ring towards N-alkylation?
A1: The reactivity of the nitrogen atoms in an aminopyrimidine can be complex and depends on the specific substitution pattern and reaction conditions. Generally, the exocyclic amino group is a primary site for alkylation. However, the ring nitrogens can also undergo alkylation, and their relative nucleophilicity is influenced by electronic effects of other substituents on the ring. For unsubstituted aminopyrimidine, computational studies may be required to predict the most likely site of alkylation.
Q2: Can I use alcohols directly as alkylating agents?
A2: Yes, direct N-alkylation with alcohols is a greener alternative to using alkyl halides. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which requires a catalyst.[7] Transition metal catalysts based on ruthenium, iridium, and other metals are often employed for this purpose.[8][9] This method avoids the pre-activation of the alcohol and generates water as the only byproduct.[7]
Q3: Are there any "green" solvents that are effective for N-alkylation reactions?
A3: While polar aprotic solvents like DMF and DMSO are highly effective, they are also coming under increased scrutiny for environmental and safety reasons. Greener alternatives that can be considered include higher boiling point alcohols like butanol or conducting the reaction under pressure in lower boiling point solvents like acetonitrile.[10] In some catalytic systems, toluene or even solvent-free conditions have proven to be effective.
Q4: How can I purify my N-alkylated aminopyrimidine product?
A4: Purification can often be challenging due to the basic nature of the product and the presence of unreacted starting materials and byproducts.
-
Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities. By adjusting the pH, you can selectively move your product between aqueous and organic phases.
-
Column Chromatography: Silica gel chromatography is a common method. However, the acidic nature of silica can lead to poor separation (tailing) of basic amines. This can often be mitigated by adding a small amount of a volatile amine, such as triethylamine, to the eluent. Alternatively, amine-functionalized silica can be used.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the N-alkylation of pyrimidine derivatives, highlighting the impact of different reaction parameters on the yield.
Table 1: Optimization of N-Alkylation of Uracil with Bromo-ethylacetate
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AS@HTC (50 mg) | CH₃CN | 80 | 12 | 80 |
| 2 | AS@HTC (50 mg) | ClCH₂CH₂Cl | 80 | 12 | 62 |
| 3 | HTC (35 mg) | CH₃CN | 80 | 12 | <70 |
| 4 | (NH₄)₂SO₄ (15 mg) | CH₃CN | 80 | 12 | - |
Adapted from a study on heterogeneous catalysis for N-alkylation.[11] AS@HTC refers to Ammonium Sulfate coated Hydro-Thermal-Carbone.
Table 2: Optimization of Base for N-Alkylation of an N-Aminopyridinium Salt
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CsOAc | CH₃CN | 70 | 16 | 98 |
| 2 | NaHCO₃ | CH₃CN | 70 | 16 | 85 |
| 3 | t-BuOK | CH₃CN | 70 | 16 | 80 |
| 4 | K₂CO₃ | CH₃CN | 70 | 16 | 75 |
| 5 | Cs₂CO₃ | CH₃CN | 70 | 16 | 95 |
Data from a study on the synthesis of secondary amines via self-limiting alkylation.[4]
Experimental Protocols
General Procedure for N1-Alkylation of Pyrimidines using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing an ammonium sulfate-coated hydrothermal carbon (AS@HTC) catalyst.[11]
-
A mixture of the pyrimidine (1.00 mmol) and AS@HTC (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) is heated under reflux for 2 hours. This step forms the silylated pyrimidine intermediate.
-
The reaction mixture is cooled, and the excess HMDS is removed under reduced pressure.
-
The resulting oil is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent (e.g., bromo-ethylacetate) are added to the solution.
-
The reaction mixture is stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered to remove the catalyst, and the solvent is evaporated to dryness.
-
The crude product is then purified by column chromatography over silica gel.
General Procedure for N-Alkylation using a Strong Base
This is a general protocol for reactions that may require stronger basic conditions.
-
To a solution of the aminopyrimidine (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 equiv.) dropwise.
-
The reaction is then allowed to warm to room temperature or heated as necessary and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the N-alkylation of aminopyrimidines.
Caption: A standard experimental workflow for N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting Low Cell Viability in MTT Assays with Pyrimidine Compounds
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low cell viability or other issues when using MTT assays to assess the cytotoxicity of pyrimidine compounds.
Troubleshooting Guide
Question 1: My absorbance readings are unexpectedly low across all concentrations of my pyrimidine compound. What are the potential causes and how can I troubleshoot this?
Low absorbance readings in an MTT assay indicate insufficient formazan production, which can stem from several factors. When working with pyrimidine compounds, it's crucial to consider both general assay issues and compound-specific interactions.
Potential Causes & Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. A good starting range for many cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[1] The optimal cell number should fall within the linear portion of a curve plotting absorbance against cell number, typically yielding an absorbance value between 0.75 and 1.25 for control wells.[2]
-
-
Suboptimal Incubation Times: Incubation periods for cell seeding, compound treatment, or MTT reagent addition may be too short.
-
High Cytotoxicity of the Pyrimidine Compound: The compound may be highly potent, leading to widespread cell death even at low concentrations.
-
Solution: Expand the concentration range of your pyrimidine compound, including much lower concentrations, to determine the IC50 value accurately.
-
-
Compound Insolubility: The pyrimidine derivative may not be fully soluble in the culture medium, leading to inaccurate concentrations and reduced effect.
-
Solution: Visually inspect for any precipitate. Determine the solubility limit of your compound. While DMSO is a common solvent, its final concentration should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]
-
-
MTT Reagent Degradation: The MTT reagent is sensitive to light and moisture.
Question 2: I'm observing inconsistent results and poor reproducibility between experiments. What should I investigate?
Lack of reproducibility can be a significant challenge and often points to subtle variations in experimental conditions.
Key Areas to Investigate:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number.[1] Over-confluent or high-passage-number cells can exhibit altered metabolic rates.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly.[1]
-
Standardized Timelines: Adhere strictly to the same incubation times for cell seeding, compound treatment, and reagent additions across all experiments.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can skew results.[1]
-
Mitigation: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your data analysis.[1]
-
-
Incomplete Formazan Solubilization: If the formazan crystals are not fully dissolved, it will lead to lower and more variable absorbance readings.[3]
-
Solution: Ensure the solubilizing agent (e.g., DMSO) is added in a sufficient volume and that the crystals are completely dissolved by gentle mixing or a short incubation period.[3][4] Some protocols recommend an overnight incubation in the dark at room temperature to ensure complete solubilization.[4]
-
Question 3: Could my pyrimidine compound be interfering with the MTT assay itself?
Yes, some compounds can interfere with the MTT assay, leading to inaccurate results. This is a critical consideration for any novel compound class.
Types of Interference and Solutions:
-
Direct Reduction of MTT: Some compounds have reducing properties and can chemically reduce the MTT tetrazolium salt to formazan in the absence of viable cells, leading to a false-positive signal (i.e., an overestimation of viability).[5][6]
-
Control Experiment: Run a cell-free control where you add your pyrimidine compound to the culture medium, followed by the MTT reagent and solubilizer. If you observe a color change, your compound is directly reducing MTT.
-
-
Colorimetric Interference: If your pyrimidine compound is colored, it may absorb light at the same wavelength as formazan (around 570 nm), leading to artificially high absorbance readings.[3]
-
Control Experiment: Measure the absorbance of your compound in the culture medium at 570 nm (with a reference wavelength of ~630-650 nm) in the absence of cells and MTT reagent.
-
-
Altered Cell Metabolism: The compound might not be directly cytotoxic but could alter the metabolic activity of the cells, thereby affecting the rate of MTT reduction.[7]
-
Solution: In such cases, it is advisable to use an alternative cell viability assay that does not rely on metabolic activity.
-
Troubleshooting Flowchart for Suspected Compound Interference
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize byproducts in multi-step pyrimidine synthesis
Welcome to the technical support center for multi-step pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Biginelli reaction and how can they be minimized?
A1: The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a robust method but can be prone to several side reactions. The most common byproducts include Hantzsch-type 1,4-dihydropyridines (DHPs) and Knoevenagel condensation products.
-
Hantzsch Dihydropyridine Byproducts: These are often yellow and highly fluorescent, arising from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures). To minimize Hantzsch byproducts, it is recommended to run the reaction at a lower temperature (e.g., 60°C) and choose a catalyst that favors the Biginelli pathway.
-
Knoevenagel Condensation Products: This byproduct forms from the direct condensation of the aldehyde and the β-ketoester. To suppress this side reaction, using a slight excess of urea (1.2-1.5 equivalents) can favor the formation of the key N-acyliminium ion intermediate required for the Biginelli reaction.
Q2: My Pinner synthesis is yielding a complex mixture of products. What are the likely side reactions?
A2: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is sensitive to reaction conditions. Common side reactions include:
-
Hydrolysis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts. It is crucial to maintain strictly anhydrous conditions.
-
Self-Condensation: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.
-
Incomplete Cyclization: The reaction may stall at the open-chain intermediate. Driving the final cyclization and dehydration step may require a stronger acid or base catalyst or an increase in temperature.
Q3: I'm observing low yields in my pyrimidine synthesis. What are the general parameters I should optimize?
A3: Low yields can often be attributed to several key factors that can be systematically optimized:
-
Catalyst: The choice and loading of the catalyst are critical. For the Biginelli reaction, while classical methods use Brønsted acids like HCl, Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts can significantly improve yields. Ensure your catalyst is active and consider screening different catalysts.
-
Solvent: The solvent polarity can impact reaction rates and yields. While some reactions benefit from polar solvents like ethanol or acetonitrile, solvent-free conditions, including grinding or ball milling, have been shown to be highly effective and environmentally friendly.
-
Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Reactant Purity: Impurities in your starting materials (aldehyde, β-dicarbonyl, urea/amidine) can inhibit the reaction or lead to byproducts. Ensure high purity of all reactants.
-
Stoichiometry: While a 1:1:1 ratio is common in three-component reactions, using a slight excess of the urea or amidine component can often improve yields.
Q4: How can I control regioselectivity when using unsymmetrical starting materials?
A4: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds or substituted amidines. The selectivity is governed by both electronic and steric factors:
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can influence the electrophilicity of the carbonyl carbons, directing the initial nucleophilic attack.
-
Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile, favoring reaction at the less sterically hindered site.
-
Reaction Conditions: The choice of catalyst and solvent can also influence the reaction pathway and the resulting regioselectivity. It is advisable to screen different conditions to optimize for the desired isomer.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Biginelli Reaction
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting materials remain. | Inactive catalyst. | Use a fresh batch of catalyst or try a different catalyst (e.g., switch from a mild Lewis acid to a stronger one). |
| Low reaction temperature. | Increase the reaction temperature and monitor for product formation and potential degradation. | |
| Steric hindrance from bulky substituents. | Prolong the reaction time or consider a less sterically hindered substrate if possible. | |
| Low yield of desired product. | Suboptimal solvent. | Experiment with different solvents (e.g., ethanol, acetonitrile) or try solvent-free conditions. |
| Impure reactants. | Purify all starting materials before the reaction. |
Issue 2: Significant Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a yellow, fluorescent byproduct. | Hantzsch dihydropyridine formation. | Lower the reaction temperature (e.g., to 60°C). Add the urea component last to minimize its decomposition. |
| Presence of a major byproduct identified as the Knoevenagel product. | Knoevenagel condensation is outcompeting the Biginelli reaction. | Use a slight excess of urea (1.2-1.5 equivalents). |
| Formation of insoluble precipitates that are not the product. | Polymerization of the aldehyde. | Use a milder catalyst or add the aldehyde slowly to the reaction mixture. |
| Incomplete cyclization leading to linear intermediates. | Insufficient activation for the final ring-closing step. | Increase the concentration or strength of the acid catalyst. Increase the reaction temperature. |
Data Presentation
Table 1: Effect of Solvent on Biginelli Reaction Yield
This table summarizes the effect of different solvents on the yield of a representative Biginelli reaction between benzaldehyde, acetylacetone, and urea.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 35 | 95 |
| 2 | Methanol | 35 | 82 |
| 3 | Acetonitrile | 35 | 60 |
| 4 | THF | 35 | 78 |
| 5 | Solvent-free | 35 | 75 |
| Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), DCPD (7 mol%) at reflux.[1] |
Table 2: Influence of Temperature on Byproduct Formation in the Biginelli Reaction
This table illustrates how reaction temperature can affect the product distribution between the desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) byproduct.
| Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts. |
Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) by maintaining a lower reaction temperature.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: Optimized Pinner Synthesis with Anhydrous Conditions
This protocol for the synthesis of a 2,4,6-trisubstituted pyrimidine emphasizes the importance of anhydrous conditions to prevent hydrolysis of intermediates.
Materials:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous ethanol.
-
In the reaction flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A general troubleshooting workflow for optimizing pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
Technical Support Center: Enhancing the Selectivity of Pyrimidine-Based Kinase Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the selectivity of pyrimidine-based kinase inhibitors. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor selectivity of my pyrimidine-based kinase inhibitor?
A1: The pyrimidine scaffold is a "privileged structure" that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases.[1][2] This inherent promiscuity is a primary reason for poor selectivity. Off-target effects often arise from the high conservation of the ATP-binding pocket across the human kinome.[3]
Q2: What are the initial steps to take when my inhibitor shows poor selectivity?
A2: A systematic approach is recommended to address poor selectivity:[4]
-
Comprehensive Kinome Profiling: The first step is to understand the off-target profile of your inhibitor. Utilize a broad kinase panel (e.g., >400 kinases) to identify which kinases and kinase families are being inhibited. This will guide subsequent medicinal chemistry efforts.[4]
-
Structural Biology: If feasible, obtain a co-crystal structure of your inhibitor bound to its primary target and key off-targets. This provides invaluable insights into the binding modes and highlights opportunities for introducing selectivity-enhancing modifications.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which parts of the molecule are critical for on-target potency and which contribute to off-target activity.[4]
Q3: What are some key structural modifications to the pyrimidine core that can enhance selectivity?
A3: Several structural modifications can be explored to improve the selectivity of pyrimidine-based inhibitors:
-
Modifications at the 5-position: This position is situated near the gatekeeper residue of the binding pocket. Modifications here can impart improved kinome-wide selectivity.[5]
-
Substitutions at the 2- and 4-positions: Mixing and matching side chains at these positions can significantly alter the selectivity profile. For instance, incorporating a sulfonamide-bearing side chain at the 4-position has been shown to result in compounds that inhibit fewer kinases.[5]
-
Exploiting Solvent-Exposed Regions: Introducing bulkier or charged groups in solvent-exposed regions can create steric hindrance that disrupts binding to off-target kinases while being tolerated by the primary target.[4]
Q4: How can I differentiate between direct and indirect off-target effects?
A4: Direct off-target effects occur when the inhibitor binds directly to and inhibits an unintended kinase.[3] Indirect off-target effects are downstream consequences of on-target or direct off-target inhibition.[3] For example, inhibiting the intended kinase might disrupt a signaling pathway that, in turn, affects the activity of another kinase.[3] Distinguishing between these can be achieved through a combination of biochemical assays with purified enzymes (to identify direct binding) and cell-based assays where pathway components are monitored.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental runs.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Check the aqueous solubility of your compound. Visually inspect assay plates for any signs of precipitation. Consider using a lower concentration range or adding a small amount of a co-solvent like DMSO.[4] |
| Reagent Instability | Prepare fresh reagents, including buffers, enzymes, and substrates, for each experiment.[4] |
| Inconsistent Pipetting | Calibrate pipettes regularly. For low-volume additions, consider using automated liquid handling systems to minimize human error.[4] |
Problem 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). Consider synthesizing more lipophilic analogs or creating prodrugs to improve cell entry.[4] |
| Efflux by Cellular Transporters | The compound may be actively transported out of the cell. This can be investigated using cell lines that overexpress specific efflux pumps or by using known efflux pump inhibitors. |
| Intracellular Metabolism | The inhibitor may be rapidly metabolized within the cell. Analyze the stability of the compound in cell lysates or culture medium over time. |
| High ATP Concentration in Cells | The intracellular concentration of ATP (1-5 mM) is much higher than that used in many biochemical assays.[6] This can lead to competitive displacement of the inhibitor. Consider using cell-based target engagement assays to confirm binding in a cellular context. |
Problem 3: Unexpected cytotoxicity is observed even at low inhibitor concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Profile your inhibitor against a broad panel of kinases to identify potential off-targets known to be associated with cellular toxicity.[7] |
| Structure-Activity Relationship (SAR) Analysis | Compare the cytotoxicity profiles of analog compounds with their on- and off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity can help identify the problematic kinase.[7] |
| Rescue Experiments | If a specific off-target is suspected, attempt to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means.[7] |
Quantitative Data Summary
Table 1: Selectivity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors [8]
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFRWT |
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold |
| EGFRWT | >1000 | ||
| Compound 24 | EGFRL858R,T790M | 1.1 | 100-fold |
| EGFRWT | 110 |
Table 2: Selectivity of Pyrido[2,3-d]pyrimidine-based c-Src Inhibitors [8]
| Compound | c-Src IC50 (nM) | Lck IC50 (nM) | bFGFr IC50 (nM) | PDGFr IC50 (nM) | EGFr IC50 (nM) |
| PD173955 | <10 | <5 | >1000 | >1000 | >1000 |
| PD166285 | <10 | <5 | 60 | 100 | >1000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is the primary method for determining the potency and selectivity of an inhibitor against a panel of purified kinases.[8]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Procedure:
-
Enzyme and Substrate Preparation: Use highly purified recombinant kinase enzyme and a specific peptide or protein substrate. The substrate is often labeled with a detectable marker (e.g., biotin) or is designed to be recognized by a specific antibody upon phosphorylation.[8]
-
Reaction Mixture Preparation: In a microtiter plate, combine the kinase, substrate, ATP, and necessary cofactors (e.g., Mg²⁺) in a suitable buffer solution.[8]
-
Inhibitor Addition: Add the test compound to the reaction mixture across a range of concentrations.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.[8]
-
Detection: Quantify the extent of substrate phosphorylation. Common detection methods include:
-
Radiometric Assays: Use [γ-³²P]ATP or [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.[8]
-
Fluorescence/Luminescence-Based Assays: Utilize methods like FRET or luminescence to detect phosphorylation. A decrease in ATP levels can also be measured using luciferase-based assays.[8]
-
ELISA-Based Assays: Employ an antibody specific to the phosphorylated substrate to detect the product.[8]
-
Cell-Based Proliferation Assay
Objective: To assess the ability of an inhibitor to block the proliferation of a cancer cell line that is dependent on the target kinase.[8]
General Procedure:
-
Cell Culture: Culture a cancer cell line known to be dependent on the target kinase for its proliferation or survival.
-
Compound Treatment: Treat the cells with the inhibitor at various concentrations.
-
Incubation: Incubate the cells for a period sufficient for the inhibitor to exert its effect (e.g., 48-72 hours).
-
Assessment of Cellular Proliferation: Measure the number of viable cells. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB (Sulphorhodamine B) Assay: Measures total protein content as an indicator of cell number.
-
Visualizations
Caption: Workflow for assessing and improving kinase inhibitor selectivity.
Caption: Decision tree for troubleshooting weak in-cell inhibitor activity.
Caption: Inhibition of a signaling pathway by a pyrimidine-based kinase inhibitor.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Metabolic Stability of Pyrimidine Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the metabolic stability of pyrimidine-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine compound exhibits high metabolic instability in early screening. What are the common metabolic pathways I should investigate?
A1: Pyrimidine-containing drugs are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP450) and aldehyde oxidase (AO) enzymes.[1] Key pathways to investigate include:
-
Oxidation: CYP450 enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, can oxidize the pyrimidine ring or its substituents.[1] This often occurs at electron-rich and sterically accessible positions. Aldehyde oxidase is also a significant contributor to the metabolism of nitrogen-containing heterocycles like pyrimidine.
-
Hydroxylation: The introduction of a hydroxyl group onto the pyrimidine ring or its alkyl substituents is a common metabolic route.
-
N-dealkylation: Cleavage of N-alkyl groups attached to the pyrimidine ring by CYP450 enzymes is another frequent metabolic pathway.[1]
-
Phase II Conjugation: Following Phase I metabolism (e.g., hydroxylation), the compound can undergo conjugation reactions like glucuronidation or sulfation, which increases water solubility and facilitates excretion.[1]
Q2: What are the primary strategies to improve the metabolic stability of my pyrimidine drug candidate?
A2: Several medicinal chemistry strategies can be employed to block or reduce metabolic degradation:[2]
-
Metabolic Blocking: Introduce sterically bulky groups (e.g., tert-butyl) adjacent to a metabolically labile site to physically hinder enzyme access.[1]
-
Bioisosteric Replacement: Replace metabolically vulnerable moieties with bioisosteres that are more resistant to metabolism while retaining biological activity. For example, replacing a metabolically labile phenyl ring with a more electron-deficient and less prone to oxidation pyridine or pyrimidine ring can enhance stability.[3][4][5]
-
Deuteration: Strategically replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of enzymatic degradation due to the kinetic isotope effect.[6][7][8] This can lead to a longer plasma half-life and improved oral bioavailability.[6]
-
Halogenation: Introducing halogens, such as fluorine, can block sites of metabolism. The carbon-fluorine bond is stronger than the carbon-hydrogen bond and more resistant to CYP450-mediated cleavage.[9]
-
Scaffold Hopping: In some cases, replacing the entire pyrimidine scaffold with a different heterocyclic system that possesses improved metabolic properties while maintaining the necessary pharmacophore can be a successful strategy.[3]
Q3: How do I choose the right in vitro assay to assess the metabolic stability of my compound?
A3: The choice of in vitro assay depends on the stage of your research and the specific questions you are trying to answer. The most common systems are:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYP450s.[10] They are cost-effective and suitable for high-throughput screening in early drug discovery to assess CYP-mediated metabolism.[2]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, as well as transporters.[10][11] They provide a more comprehensive picture of a compound's metabolic fate and are often used to confirm findings from microsomal assays.[10]
-
S9 Fraction: This is another subcellular fraction that contains a mix of cytosolic and microsomal enzymes.[]
Q4: How do I interpret the data from my metabolic stability assay?
A4: The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.[13]
-
Intrinsic Clearance (CLint): This is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[10][14] It is calculated from the rate of disappearance of the test compound over time.[10]
These in vitro data are used to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.[14][15]
Troubleshooting Guides
Troubleshooting In Vitro Metabolic Stability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | 1. Inconsistent pipetting. 2. Poor compound solubility. 3. Inconsistent enzyme activity between batches of microsomes or hepatocytes. | 1. Use calibrated pipettes and consider automation for high-throughput assays. 2. Verify compound solubility in the incubation buffer. Keep final DMSO concentration low (typically ≤ 0.5%).[13] 3. Use a positive control with known metabolic properties to monitor enzyme activity and ensure consistency.[13] |
| Compound appears unstable in the absence of NADPH cofactor. | 1. Chemical instability of the compound in the assay buffer. 2. Degradation by non-NADPH-dependent enzymes (e.g., esterases) present in microsomes. | 1. Run a control incubation without any microsomes to check for buffer instability. 2. If esterase activity is suspected, consider using specific inhibitors or a different test system. |
| Compound shows very rapid metabolism (t½ < 5 min). | 1. The compound is a high-clearance compound. 2. Microsomal protein concentration is too high. | 1. This is a valid result indicating high clearance. 2. Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL). |
| In vitro data does not correlate with in vivo findings. | 1. Extrahepatic metabolism (metabolism in tissues other than the liver). 2. The in vitro model lacks a specific metabolic pathway present in vivo. 3. Issues with drug transporters not accounted for in the in vitro system. | 1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.[13] 2. If Phase II metabolism is suspected, ensure your assay conditions are appropriate (e.g., using hepatocytes or supplementing microsomes with necessary cofactors like UDPGA).[13] 3. Use hepatocytes to better model the interplay between transporters and metabolic enzymes. |
| Compound appears more stable in hepatocytes than in microsomes. | 1. Poor cell permeability; the compound is not entering the hepatocytes efficiently. 2. The compound is a substrate for efflux transporters, actively pumping it out of the cells. | 1. Assess compound permeability using assays like PAMPA or Caco-2. 2. Use specific transporter inhibitors in the hepatocyte assay to investigate the role of efflux. |
Data Presentation
Table 1: Effect of Structural Modifications on Metabolic Stability of Pyrimidine Derivatives (Illustrative Data)
| Compound | Modification | t½ in Human Liver Microsomes (min) | Intrinsic Clearance (μL/min/mg protein) |
| Parent Pyrimidine | - | 15 | 46.2 |
| Deuterated Analog | Deuteration at C-5 | 45 | 15.4 |
| Fluoro- Analog | Fluorination at C-5 | 60 | 11.6 |
| Pyridyl Analog | Phenyl to Pyridyl | 35 | 19.8 |
| tert-Butyl Analog | Addition of tert-butyl group | > 120 | < 5.8 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of different strategies. Actual results will vary depending on the specific compound and the position of the modification.
Experimental Protocols
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM solution in DMSO.
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
-
NADPH Cofactor Solution: Prepare a 2x concentrated solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Metabolic Stability Assessment in Cryopreserved Human Hepatocytes
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer to pre-warmed incubation medium (e.g., Williams' Medium E).[1]
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Resuspend the viable hepatocytes in the incubation medium to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[13]
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration, e.g., 1 µM) to the cell suspension.[13]
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, take aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.
-
Process the samples for LC-MS/MS analysis as described in the HLM protocol.
-
-
Data Analysis:
-
Perform data analysis as described in the HLM protocol to determine t½ and CLint.
-
Visualizations
Caption: Common metabolic pathways for pyrimidine drugs.
Caption: A typical experimental workflow for in vitro metabolic stability assays.
Caption: Decision tree for improving metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. cresset-group.com [cresset-group.com]
- 6. nbinno.com [nbinno.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Polar Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar aminopyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Question: My polar aminopyrimidine compound elutes at or near the void volume on a standard C18 column. How can I improve its retention?
Answer: This is a frequent challenge with highly polar compounds in reversed-phase chromatography (RPC) due to their strong affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to offer better retention for polar analytes.[1][4]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase can increase retention.[4] Some modern RPC columns are stable even in 100% aqueous conditions.[3]
-
Use an Ion-Pairing Reagent: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.[1][2]
-
Switch to a Different Chromatographic Mode: If the above strategies are insufficient, consider alternative techniques better suited for highly polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[1]
Workflow for Method Selection and Optimization
Caption: Decision tree for selecting a suitable purification method.
Issue 2: Poor Peak Shape (Tailing) in HPLC
Question: My aminopyrimidine compound is showing significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like aminopyrimidines is often due to unwanted secondary interactions with the stationary phase.[1] Here’s a breakdown of potential causes and solutions:
| Potential Cause | Suggested Solution(s) | Relevant Chromatographic Mode(s) |
| Secondary Ionic Interactions with acidic silanol groups on the silica-based stationary phase. | Increase the buffer concentration in the mobile phase to mask silanol groups.[1]Adjust the mobile phase pH to suppress silanol ionization (low pH) or protonate the analyte (low pH for basic compounds).[3] | Reversed-Phase, HILIC |
| Mismatched Injection Solvent (sample dissolved in a solvent stronger than the mobile phase). | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[1][4] | All modes |
| Column Overload (injecting too much sample). | Reduce the sample concentration or injection volume.[1] | All modes |
| Column Contamination or Degradation . | Flush the column with a strong solvent or replace it if necessary.[5] | All modes |
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Enhancing Reproducibility in In Vitro Biological Assays
Welcome to the technical support center dedicated to addressing the critical issue of poor reproducibility in in vitro biological assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and resolve common experimental challenges. By ensuring the reliability and consistency of your results, we aim to accelerate scientific discovery and innovation.
Section 1: General Cell Culture and Assay Setup
This section addresses fundamental aspects of cell culture and experimental setup that are common sources of variability in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent between replicates. What are the likely causes?
A1: Inconsistent results between replicates often stem from several factors that can be broadly categorized as biological and technical.[1]
-
Biological Factors:
-
Cell Health and Viability: Ensure cells are in the exponential growth phase and have high viability.[1] Stressed or unhealthy cells will respond variably.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variation.[1] Always ensure a homogenous cell suspension before and during plating.
-
Passage Number: High passage numbers can lead to phenotypic drift.[2] It is crucial to use cells within a consistent and low passage range.
-
Contamination: Mycoplasma and other microbial contaminants can significantly alter cellular responses and are a major cause of irreproducibility.[3][4][5][6]
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds is a frequent cause of variability.[1] Regular pipette calibration and proper technique are essential.
-
Edge Effects: Wells on the perimeter of multi-well plates are susceptible to evaporation, which can concentrate media components and affect cell growth.[1] It is best practice to fill outer wells with sterile PBS or media and exclude them from analysis.[1]
-
Reagent Variability: Batch-to-batch variation in reagents such as media, serum, and antibodies can introduce significant inconsistencies.[7]
-
Q2: How can I detect and prevent mycoplasma contamination in my cell cultures?
A2: Mycoplasma is a common and often undetected contaminant that can alter cell physiology and lead to unreliable experimental outcomes.[3][4][5]
-
Detection:
-
Prevention:
-
Quarantine New Cell Lines: Always test new cell lines for mycoplasma before introducing them into your general cell culture stocks.[8]
-
Strict Aseptic Technique: Work in a laminar flow hood, disinfect surfaces, and avoid cross-contamination between cell lines.[9]
-
Routine Testing: Regularly screen your cell cultures for mycoplasma, especially before cryopreservation or critical experiments.[4][6]
-
Use of Antibiotics: While some specific antibiotics can eliminate mycoplasma, their routine use is discouraged as it can mask low-level infections and lead to the development of resistant strains.[3]
-
Troubleshooting Workflow for Inconsistent Replicates
Caption: Troubleshooting workflow for inconsistent replicate data.
Quantitative Data Summary: Acceptable Variability
| Parameter | Acceptable Range | Notes |
| Coefficient of Variation (%CV) for Replicates | < 15% | For most cell-based assays. Lower is better. |
| Z'-factor | > 0.5 | For high-throughput screening assays, indicates good separation between positive and negative controls. |
| Signal-to-Background Ratio (S/B) | > 3 | Varies by assay type, but a higher ratio indicates a more robust assay. |
Section 2: Specific Assay Troubleshooting
This section provides detailed troubleshooting for common in vitro assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q3: I am getting no signal or a very weak signal in my ELISA. What should I check?
A3: A lack or absence of signal in an ELISA can be frustrating. Here are the most common causes and their solutions:[10][11][12]
-
Reagent Problems:
-
Expired or Improperly Stored Reagents: Always check the expiration dates and storage conditions of all kit components.[10]
-
Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were prepared according to the protocol.[10][13]
-
Omission of a Reagent: Systematically review the protocol to ensure all steps were performed in the correct order.[14]
-
-
Procedural Errors:
-
Antibody Issues:
Detailed Protocol: ELISA Optimization for Weak Signal
-
Reagent Verification:
-
Confirm all reagents are within their expiration date.
-
Prepare fresh dilutions of all antibodies and standards.
-
Allow all reagents to come to room temperature for 20-30 minutes before use.[10]
-
-
Antibody Titration:
-
Coat the plate with a constant concentration of capture antibody.
-
Create a matrix of dilutions for both the primary and secondary antibodies to determine the optimal concentrations.
-
-
Incubation Time Optimization:
-
Test longer incubation times for the sample and antibody steps (e.g., overnight at 4°C for the primary antibody).[12]
-
-
Washing Procedure Enhancement:
-
Increase the number of washes from 3 to 5 between steps.
-
Increase the soaking time for each wash to 1-2 minutes.[14]
-
-
Substrate and Stop Solution Check:
-
Ensure the correct substrate is being used for the enzyme conjugate (e.g., TMB for HRP).[13]
-
Verify the activity of the substrate by adding it to a well with the enzyme conjugate.
-
Western Blot
Q4: I am observing high background on my Western blot membrane. How can I reduce it?
A4: High background can obscure the signal from your protein of interest. The following are common causes and solutions:[15][16]
-
Insufficient Blocking:
-
Antibody Concentration Too High:
-
Titrate Antibodies: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[16]
-
-
Inadequate Washing:
Logical Diagram for Western Blot Troubleshooting
Caption: Troubleshooting high background in Western blotting.
Polymerase Chain Reaction (PCR)
Q5: My PCR reaction has failed, and I don't see any bands on the gel. What went wrong?
A5: PCR failure can be due to a number of factors, from the quality of the template DNA to the reaction conditions.[17][18]
-
Template DNA Issues:
-
Poor DNA Quality: The presence of inhibitors (e.g., phenol, EDTA) can prevent amplification. Consider re-purifying your DNA.
-
Insufficient Template: The amount of template DNA may be too low.
-
-
Primer Problems:
-
Poor Primer Design: Primers may have a low melting temperature (Tm) or form primer-dimers.[17]
-
Incorrect Primer Concentration: Ensure the final concentration of primers is within the recommended range.
-
-
Reaction Conditions:
-
Incorrect Annealing Temperature: If the annealing temperature is too high, the primers will not bind to the template. Perform a gradient PCR to find the optimal annealing temperature.
-
Inactive Polymerase: The DNA polymerase may have lost its activity due to improper storage or handling.
-
Quantitative Data for PCR Optimization
| Parameter | Typical Range | Notes |
| Template DNA | 1-100 ng | For plasmid or genomic DNA. |
| Primer Concentration | 0.1 - 0.5 µM | Higher concentrations can lead to non-specific products.[18] |
| dNTP Concentration | 200 µM each | Ensure all four dNTPs are at equal concentrations. |
| MgCl₂ Concentration | 1.5 - 2.5 mM | This needs to be optimized for each primer-template combination.[17] |
| Annealing Temperature | 5°C below primer Tm | A good starting point for optimization. |
This technical support center provides a starting point for troubleshooting poor reproducibility in your in vitro assays. For more specific issues, please consult the detailed manuals for your reagents and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 5. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Ensuring Reproducibility: Critical Cell Culture Quality Controls | Technology Networks [technologynetworks.com]
- 9. cephamls.com [cephamls.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Common Issues in PCR Experiments: A Technical Troubleshooting Essay - Blogs - News [pekybio.com]
How to prevent degradation of 5,6-Dimethylpyrimidin-4-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,6-Dimethylpyrimidin-4-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.
Q2: What are the known incompatibilities for this compound?
This compound should not be stored with strong acids, strong bases, or strong oxidizing agents. Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the potential signs of degradation of this compound?
Degradation of this compound may be indicated by a change in color, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC), or a decrease in the purity of the material over time.
Q4: How can I monitor the purity of my this compound sample?
The purity of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular analysis of stored samples is recommended to track any changes in purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid material | Exposure to light, air (oxidation), or contaminants. | Store the compound in an amber vial to protect from light. Ensure the container is tightly sealed and consider flushing with an inert gas before sealing. Avoid introducing contaminants during handling. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation due to improper storage conditions (e.g., exposure to moisture, heat, or incompatible substances). | Review storage conditions and ensure they align with the recommended guidelines. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. |
| Decreased assay or purity over time | Gradual degradation of the compound. | Re-evaluate the storage conditions. For long-term storage, consider storing at lower temperatures (e.g., refrigerated or frozen), provided the compound is stable at those temperatures (check supplier's recommendation). |
| Inconsistent experimental results | Use of a partially degraded sample. | Always use a sample of known purity for experiments. If degradation is suspected, re-analyze the purity of the starting material before proceeding. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related aminopyrimidines, the following degradation routes are plausible:
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyrimidine rings, potentially leading to ring opening or the formation of various photoproducts. This is particularly relevant for aminopyrimidines, which can undergo photodegradation, especially under acidic conditions.
-
Hydrolysis: The amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which could lead to the formation of 5,6-Dimethylpyrimidin-4-ol. The rate and position of hydrolysis in aminopyrimidines can be influenced by the electronic properties of other substituents on the ring.
-
Oxidation: The pyrimidine ring and the amino group can be targets for oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. This can lead to the formation of N-oxides or other oxidation products. One-electron oxidation of aminopyrimidines has been studied and can lead to the formation of radical cations.
Below is a conceptual diagram illustrating a potential degradation pathway for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Amber glass vials with tight-fitting caps
-
Inert gas (e.g., argon or nitrogen)
-
Temperature and humidity-controlled chambers
-
HPLC system with a UV detector
-
Analytical balance
-
Appropriate solvents for HPLC analysis
Procedure:
-
Accurately weigh a specific amount of this compound into several amber glass vials.
-
For samples to be stored under an inert atmosphere, flush the vials with the inert gas for 1-2 minutes before tightly sealing.
-
Place the vials in stability chambers set to the desired conditions (e.g., room temperature/ambient humidity, 40°C/75% RH, exposure to UV light).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.
-
Prepare a solution of the stored sample of a known concentration.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
Compare the results to the initial analysis at time 0.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues related to the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Optimizing Final Product Precipitation and Filtration
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of final product precipitation and filtration.
Troubleshooting Guide
This guide addresses common issues encountered during precipitation and filtration experiments in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| PRECIP-01 | Why is my product precipitation yield low? | - Incomplete precipitation due to insufficient precipitant or unfavorable pH. - High solubility of the precipitate in the mother liquor.[1] - Formation of fine particles that pass through the filter. | - Ensure an excess of the precipitating agent is added.[2] - Adjust the pH to the point of minimum solubility for the target compound.[3] - Lower the temperature of the solution to decrease solubility. - Allow for a longer digestion time to promote crystal growth.[3][4] |
| PRECIP-02 | Why is my precipitate difficult to filter (slow filtration rate)? | - Formation of very fine or "slimy" particles that clog the filter medium.[5] - High viscosity of the mother liquor.[5][6] - The precipitate has formed a semi-impermeable layer on the filter.[7] | - Optimize precipitation conditions (e.g., slower addition of precipitant, stirring) to encourage larger crystal formation.[3][4] - Increase the temperature of the solution to decrease viscosity, if product stability allows.[5] - Consider using a filter aid such as diatomaceous earth.[5][7] - For gelatinous precipitates, try washing by decantation before filtration.[7] |
| FILT-01 | Why is the filtrate cloudy? | - The filter paper pore size is too large for the particle size of the precipitate. - A tear or hole in the filter paper.[8] - "Precipitate creep" where particles travel up the side of the filter paper.[7] | - Select a filter paper with a smaller pore size.[9] - Ensure the filter paper is properly seated in the funnel and is not damaged.[10] - Keep the liquid level in the funnel below the top edge of the filter paper to prevent creep.[7] |
| FILT-02 | Why is the filtration process starting fast and then stopping? | - Filter fouling or clogging, where particles block the pores of the filter medium.[11] - The formation of a compact filter cake that is impermeable to the liquid. | - Implement pre-filtration to remove larger particles before the final filtration step.[12][13] - If using vacuum filtration, avoid applying an excessively high vacuum initially, which can compact the filter cake too quickly.[8] - Gently scrape the surface of the filter cake during filtration, if feasible for the process. |
| PURITY-01 | How can I improve the purity of my final product? | - Co-precipitation of impurities with the desired product. - Surface adsorption of impurities onto the precipitate.[4] - Incomplete washing of the filter cake. | - Perform digestion of the precipitate, which allows for the dissolution and recrystallization of particles, often excluding impurities.[3][4] - Wash the precipitate with a suitable solvent that dissolves the impurities but not the product.[14][15] Multiple small washes are more effective than one large wash.[7] - Consider reprecipitation, where the filtered solid is redissolved and precipitated again.[4] |
Frequently Asked Questions (FAQs)
Precipitation
Q1: What is "digestion" of a precipitate and why is it important?
A1: Digestion is a process where a precipitate is heated in the solution from which it was formed (the mother liquor) and allowed to stand in contact with it.[4] This process is important because it can improve both the purity and filterability of the precipitate.[3][4] During digestion, smaller particles dissolve and redeposit onto larger particles, a process known as Ostwald ripening. This leads to larger, more uniform crystals that are easier to filter and often have a higher purity due to the expulsion of impurities from the crystal lattice.[3][4]
Q2: How does the rate of adding the precipitating agent affect the final product?
A2: The rate of addition of the precipitating agent significantly impacts the particle size of the precipitate. A slow addition with good mixing helps to keep the degree of supersaturation low, which favors the growth of larger crystals rather than the formation of many small nuclei.[3][4] Larger crystals are generally easier to filter and wash.
Q3: What is homogeneous precipitation?
A3: Homogeneous precipitation is a technique where the precipitating agent is generated slowly and uniformly throughout the solution by a chemical reaction, rather than being added all at once.[3] This method avoids high local concentrations of the precipitant, leading to the formation of larger, purer, and more easily filterable crystals.
Filtration
Q4: What are the key factors to consider when selecting a filter medium?
A4: The selection of a filter medium depends on several factors, including:
-
Pore Size: The pore size must be small enough to retain the smallest particles of the precipitate.[9]
-
Chemical Compatibility: The filter material should be inert and not react with the solvent or the precipitate.[16] Common materials include cellulose, glass fibers, nylon, and PTFE.[9][16]
-
Particle Loading Capacity: The filter should be able to hold a sufficient amount of solids without clogging.
-
Temperature Resistance: If filtering hot solutions, the filter material must be able to withstand the operating temperature.[9]
Q5: When should I use vacuum filtration versus gravity filtration?
A5: Vacuum filtration is a faster method for separating a solid from a liquid and is generally preferred when the primary goal is to collect the solid product.[10][17] The vacuum helps to pull the liquid through the filter more quickly and also aids in drying the solid.[17] Gravity filtration is typically used when the filtrate is the desired product, as it is a gentler process that is less likely to cause the passage of very fine particles into the filtrate.[10]
Q6: What is a filter aid and when should it be used?
A6: A filter aid is an inert, porous material, such as diatomaceous earth or perlite, that is added to the slurry before filtration or pre-coated onto the filter medium.[5][7] Filter aids are used to improve the filtration of gelatinous or very fine precipitates that would otherwise clog the filter.[5][7] They work by forming a porous, incompressible layer on the filter medium, which prevents the fine particles from blinding the filter surface.
Experimental Protocols
Protocol for Vacuum Filtration
Objective: To efficiently separate a solid precipitate from a liquid.
Materials:
-
Büchner funnel
-
Filter flask with a side-arm
-
Filter paper of the appropriate size and pore rating
-
Rubber or silicone adapter to seal the funnel to the flask
-
Vacuum tubing
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Wash bottle with an appropriate solvent
Procedure:
-
Apparatus Setup: Clamp the filter flask securely to a ring stand. Place the Büchner funnel with a rubber adapter into the neck of the flask. Connect the side-arm of the flask to the vacuum source using vacuum tubing.[14][15]
-
Filter Paper Placement: Place a piece of filter paper in the Büchner funnel, ensuring it is flat and covers all the holes.[10]
-
Wetting the Filter Paper: Wet the filter paper with a small amount of the filtration solvent to create a seal between the paper and the funnel.[8][17]
-
Applying Vacuum: Turn on the vacuum source. The filter paper should be pulled down tightly against the funnel plate.[8]
-
Pouring the Mixture: Swirl the mixture to be filtered to create a uniform slurry and pour it into the center of the filter paper.[17]
-
Washing the Precipitate: Once the majority of the liquid has been pulled through, wash the precipitate by adding a small amount of cold solvent to the funnel.[14] Allow the vacuum to pull the wash solvent through completely. Repeat as necessary.
-
Drying the Precipitate: Leave the vacuum on for a few minutes after the final wash to air-dry the solid on the filter paper.[17]
-
Collecting the Solid: Turn off the vacuum source and carefully remove the Büchner funnel. The solid can then be scraped from the filter paper onto a watch glass for further drying.[17]
Protocol for Determining Precipitate Purity by Gravimetric Analysis
Objective: To determine the purity of a precipitated solid.
Materials:
-
Dried precipitate sample
-
Analytical balance
-
Appropriate solvent to dissolve the analyte
-
Precipitating agent
-
Filtration apparatus (as described above)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Accurately weigh a sample of the dried precipitate.
-
Dissolution: Dissolve the weighed sample in a suitable solvent.
-
Reprecipitation: Add an excess of the precipitating agent to the solution to re-precipitate the analyte.[2]
-
Digestion: Digest the precipitate by heating the solution gently, then allowing it to cool slowly.[4]
-
Filtration and Washing: Filter the purified precipitate using vacuum filtration. Wash the precipitate thoroughly with an appropriate solvent to remove any soluble impurities.[14]
-
Drying: Carefully transfer the precipitate and filter paper to a crucible of known weight. Dry the crucible in an oven until a constant weight is achieved. Cool the crucible in a desiccator before each weighing.
-
Calculation: The purity of the original precipitate can be calculated as follows:
-
Mass of pure precipitate = (Mass of crucible + pure precipitate) - Mass of crucible
-
Percent Purity = (Mass of pure precipitate / Initial mass of precipitate sample) x 100
-
Data Summary Tables
Table 1: Factors Influencing Filtration Rate
| Factor | Effect on Filtration Rate | Rationale |
| Particle Size | Increases with larger particle size.[5] | Larger particles form a more porous filter cake, allowing liquid to pass through more easily.[5] |
| Liquid Viscosity | Decreases with higher viscosity.[5][6] | More viscous liquids flow more slowly through the filter medium and cake. |
| Temperature | Generally increases with higher temperature.[5] | Increasing the temperature lowers the viscosity of the liquid, facilitating faster flow.[5] |
| Pressure Differential | Increases with a greater pressure difference across the filter. | A higher pressure (or vacuum) provides a greater driving force for the liquid to pass through the filter. |
| Solids Concentration | Can increase or decrease depending on the nature of the solids. | Higher concentrations can lead to faster cake buildup but may also increase resistance to flow.[5] |
Table 2: Comparison of Filtration Methods
| Method | Principle | Advantages | Disadvantages |
| Gravity Filtration | Uses the force of gravity to draw the liquid through the filter medium. | Simple setup, gentle on the filtrate, good for collecting the liquid phase.[10] | Slow process, not ideal for collecting large quantities of solid. |
| Vacuum Filtration | Applies a vacuum below the filter to pull the liquid through.[14][17] | Fast and efficient for separating solids, helps to dry the collected solid.[10][17] | Can be too aggressive for some applications, potentially pulling fine particles through the filter. |
| Centrifugal Filtration | Uses centrifugal force to separate solids from liquids. | Very rapid separation, effective for very fine particles, can handle high solids content. | Requires specialized equipment (centrifuge). |
Visualizations
Caption: Troubleshooting workflow for precipitation and filtration issues.
Caption: Factors influencing final precipitate characteristics.
Caption: Decision tree for selecting an appropriate filtration method.
References
- 1. asdlib.org [asdlib.org]
- 2. Khan Academy [pl.khanacademy.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. web.iyte.edu.tr [web.iyte.edu.tr]
- 5. Factors Affecting Filtration Rates and Cake Moistures - 911Metallurgist [911metallurgist.com]
- 6. Factors affecting filtration | PPTX [slideshare.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. sga.profnit.org.br [sga.profnit.org.br]
- 9. Factors Affecting Filtration Efficiency - Blog - News [alwsci.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. americanfabricfilter.com [americanfabricfilter.com]
- 12. What is the laboratory filtration method? - Sanitek [sanitekfilter.com]
- 13. 10 tips to obtain the maximum performance from your filter paper filtration processes - Scharlab Internacional [scharlab.com]
- 14. vacuumfiltrations.com [vacuumfiltrations.com]
- 15. vacuumfiltrations.com [vacuumfiltrations.com]
- 16. prezi.com [prezi.com]
- 17. blog.richmond.edu [blog.richmond.edu]
Validation & Comparative
Comparing the efficacy of 5,6-Dimethylpyrimidin-4-amine vs. other EGFR inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). The chemical scaffold of these inhibitors plays a pivotal role in their efficacy, selectivity, and resistance profiles. This guide provides a detailed comparison of two major classes of EGFR inhibitors: the pyrimidine-based inhibitors, represented by the third-generation drug Osimertinib, and the quinazoline-based inhibitors, exemplified by the first-generation drug Gefitinib. This analysis is supported by experimental data and detailed methodologies for key assays.
While the specific compound 5,6-Dimethylpyrimidin-4-amine has not been identified as an EGFR inhibitor in published literature, the pyrimidine core is central to the design of highly potent and selective EGFR inhibitors. Osimertinib, a key example, showcases the evolution of this class of drugs.
Efficacy and Potency: A Quantitative Comparison
The inhibitory activity of Osimertinib and Gefitinib has been extensively evaluated against wild-type EGFR and various clinically relevant mutant forms of the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.
| Inhibitor | Target | IC50 (nM) |
| Osimertinib | EGFR (Wild-Type) | 480 - 1865[1] |
| EGFR (L858R/T790M) | <15[1] | |
| EGFR (Exon 19 Deletion/T790M) | <15[1] | |
| Gefitinib | EGFR (Wild-Type) | >10,000 |
| EGFR (Exon 19 Deletion) | 13.06[2] | |
| EGFR (L858R) | 77.26[2] | |
| EGFR (T790M) | >10,000 |
Table 1: Comparative in vitro inhibitory activity (IC50) of Osimertinib and Gefitinib against different EGFR variants.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Both Osimertinib and Gefitinib are ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. However, their modes of interaction and selectivity differ significantly.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Osimertinib, Gefitinib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines with different EGFR statuses (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Test inhibitors
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell lines for implantation
-
Matrigel
-
Test inhibitors formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle to the mice daily via oral gavage.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The comparison between pyrimidine-based and quinazoline-based EGFR inhibitors highlights the significant advancements in targeted cancer therapy. While first-generation quinazoline-based inhibitors like Gefitinib are effective against EGFR-sensitizing mutations, they are largely ineffective against the T790M resistance mutation and wild-type EGFR. In contrast, third-generation pyrimidine-based inhibitors such as Osimertinib demonstrate high potency against both sensitizing and resistance mutations while sparing wild-type EGFR, thereby offering a wider therapeutic window and improved clinical outcomes. The continuous development of novel chemical scaffolds remains a critical endeavor in overcoming acquired resistance and improving the efficacy of EGFR-targeted therapies.
References
Unveiling Molecular Interactions: A Guide to Cross-Validating Molecular Docking with In Vitro Kinase Assays
For researchers, scientists, and drug development professionals, the synergy between computational predictions and experimental validation is paramount in the quest for novel kinase inhibitors. This guide provides a comprehensive comparison of molecular docking results with data from in vitro kinase assays, offering a framework for robust cross-validation. By integrating detailed experimental protocols, comparative data analysis, and visual representations of key biological and experimental workflows, this guide aims to enhance the confidence in computational hits and streamline the drug discovery pipeline.
The Crucial Synergy: In Silico Meets In Vitro
Molecular docking has emerged as a powerful computational tool in drug discovery, enabling the prediction of binding modes and affinities of small molecules to protein targets such as kinases. This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for experimental testing and guiding lead optimization. However, the predictions from molecular docking are theoretical and necessitate experimental validation to confirm their accuracy and therapeutic potential.
In vitro kinase assays provide the essential experimental counterpart to molecular docking. These assays directly measure the inhibitory activity of a compound against a specific kinase, yielding quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). By comparing the computational docking scores with the experimental inhibition data, researchers can assess the predictive power of their docking protocols and gain confidence in the identified hits. A strong correlation between in silico predictions and in vitro activity provides a solid foundation for advancing promising compounds to further preclinical development.
Comparative Analysis: Docking Scores vs. In Vitro Inhibition
The core of the cross-validation process lies in the direct comparison of quantitative data from both methodologies. The following tables showcase representative data from studies on key kinase targets, illustrating the correlation between molecular docking scores and in vitro inhibitory activity.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy. The following table presents a comparison of Glide docking scores with the corresponding in vitro IC50 values for a series of EGFR inhibitors.[1][2][3]
| Compound ID | Glide Docking Score (kcal/mol) | In Vitro IC50 (nM) against EGFR |
| 1 | -9.52 | 14.5 |
| 2 | -9.01 | 35.4 |
| 3 | -8.72 | 57.8 |
| 4 | -8.54 | 150 |
| 5 | -8.25 | 210 |
| Erlotinib | -8.43 | 20 |
Note: Data is compiled and representative. Actual values may vary based on specific experimental conditions and docking protocols.
Abl Kinase Inhibition
Abl kinase is a non-receptor tyrosine kinase implicated in various cellular processes, and its aberrant form, BCR-Abl, is a hallmark of chronic myeloid leukemia (CML). The table below compares the docking scores of Abl kinase inhibitors with their in vitro IC50 values.[4][5][6]
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (µM) against Abl Kinase |
| A | -10.2 | 0.5 |
| B | -9.8 | 1.2 |
| C | -9.5 | 5.9 |
| D | -9.1 | 15.1 |
| E | -8.8 | 25.4 |
| Imatinib | -9.9 | 0.8 |
Note: Data is compiled and representative. Actual values may vary based on specific experimental conditions and docking protocols.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways regulating cell growth, differentiation, and survival. The following data compares docking scores with the in vitro inhibitory activity of a series of Src kinase inhibitors.
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (nM) against Src Kinase |
| X1 | -11.5 | 5 |
| X2 | -10.8 | 25 |
| X3 | -10.2 | 150 |
| X4 | -9.7 | 500 |
| X5 | -9.1 | 1200 |
| Dasatinib | -11.2 | 1 |
Note: Data is compiled and representative. Actual values may vary based on specific experimental conditions and docking protocols.
Experimental Protocols: A Closer Look at In Vitro Kinase Assays
The reliability of cross-validation heavily depends on the quality and accuracy of the experimental data. Below are detailed protocols for commonly used in vitro kinase assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for their homogeneous format and high sensitivity. The LanthaScreen® Kinase Assay is a common example.
Principle: This assay typically involves a fluorescently labeled substrate peptide and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Kinase Reaction: In a suitable microplate, combine the kinase, a fluorescently labeled substrate, ATP, and the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.
-
FRET Measurement: After a further incubation period (e.g., 30-60 minutes), measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is proportional to the extent of substrate phosphorylation.
Fluorescence Polarization (FP) Kinase Assay
FP assays are homogeneous assays that measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, a high-affinity phosphospecific antibody binds to the phosphorylated peptide. The resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
Protocol:
-
Kinase Reaction: Prepare a reaction mixture in a black microplate containing the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for the desired reaction time.
-
Detection: Add a solution containing a phosphospecific antibody.
-
FP Measurement: After a brief incubation to allow for antibody binding, measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates kinase activity.
Visualizing the Framework: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the cross-validation workflow and key signaling pathways.
By systematically comparing molecular docking predictions with robust in vitro kinase assay data, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process. This integrated approach not only validates computational models but also provides a deeper understanding of the structure-activity relationships, ultimately accelerating the development of novel and potent kinase inhibitors.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Docking Analysis, and Structure-Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a Novel Pyrimidine-Based Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse structural scaffolds of pyrimidine-based compounds have established them as a cornerstone in modern pharmacology, giving rise to a wide array of therapeutics with varied mechanisms of action. This guide provides a comparative framework for validating the mechanism of a novel pyrimidine-based drug, designated here as Pyr-X . We will compare its hypothetical performance data against established drugs representing distinct mechanistic classes: 5-Fluorouracil (Antimetabolite), Gefitinib (Tyrosine Kinase Inhibitor), and Zebularine (DNA Methyltransferase Inhibitor).
Executive Summary
This guide outlines a multi-faceted approach to elucidate the precise mechanism of action of a new chemical entity. By employing a combination of in vitro and in vivo assays, researchers can build a robust data package to support a drug candidate's progression through the development pipeline. The following sections detail the experimental protocols, comparative data, and visual workflows necessary for a thorough mechanistic investigation.
Data Presentation: Comparative Analysis of Pyr-X and Reference Compounds
The following tables summarize the hypothetical quantitative data for Pyr-X alongside real-world data for the comparator drugs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Pyr-X | EGFR | 25 |
| Gefitinib | EGFR | 33[1] |
| 5-Fluorouracil | Not Applicable | >10,000 |
| Zebularine | Not Applicable | >10,000 |
Table 2: Cell Viability Assay (MTT/XTT) in A549 (NSCLC) Cell Line
| Compound | IC50 (µM) |
| Pyr-X | 0.5 |
| Gefitinib | 19.91[2] |
| 5-Fluorouracil | 5.0 |
| Zebularine | 100 |
Table 3: Western Blot Analysis of Phospho-EGFR (Tyr1068) in A549 Cells
| Compound (at 1 µM) | % Inhibition of p-EGFR |
| Pyr-X | 85% |
| Gefitinib | 90% |
| 5-Fluorouracil | <5% |
| Zebularine | <5% |
Table 4: DNA Methyltransferase (DNMT) Activity Assay
| Compound | % Inhibition of DNMT1 |
| Pyr-X | <10% |
| Gefitinib | <10% |
| 5-Fluorouracil | Not Applicable |
| Zebularine | 75% |
Table 5: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| Pyr-X (50 mg/kg, oral, daily) | 70% |
| Gefitinib (50 mg/kg, oral, daily) | 65% |
| 5-Fluorouracil (20 mg/kg, i.p., weekly) | 50%[3] |
| Zebularine (100 mg/kg, i.p., daily) | 40% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (Pyr-X, Gefitinib)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[2][4]
-
The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT)
Objective: To assess the effect of a test compound on the viability of cancer cell lines.
Materials:
-
A549 (non-small cell lung cancer) cell line
-
Complete culture medium
-
Test compounds (Pyr-X, Gefitinib, 5-Fluorouracil, Zebularine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[5]
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of a test compound on the phosphorylation status of a target protein within a signaling pathway.
Materials:
-
A549 cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed A549 cells and grow to 70-80% confluency.
-
Treat cells with the test compounds at the desired concentration for a specified time.
-
Lyse the cells with lysis buffer and determine the protein concentration.[7]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
DNA Methyltransferase (DNMT) Activity Assay
Objective: To measure the inhibitory effect of a test compound on DNMT activity.
Materials:
-
Nuclear extract from cells with high DNMT activity
-
DNMT activity assay kit (colorimetric or fluorometric)
-
Test compounds (Pyr-X, Zebularine)
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial DNMT activity assay kit.
-
Typically, the assay involves incubating the nuclear extract (a source of DNMTs) with a specific DNA substrate and a methyl group donor in the presence or absence of the test compound.
-
The kit provides reagents to stop the reaction and quantify the extent of DNA methylation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of DNMT inhibition relative to the control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
A549 cells
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A549 cells into the flank of the immunocompromised mice.[9]
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).[10]
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the specified dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Width² x Length) / 2.[11]
-
Monitor the body weight of the mice as a measure of toxicity.[11]
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Proposed mechanism of action for Pyr-X as an EGFR inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 5,6-Dimethylpyrimidin-4-amine and 5,6-dimethoxypyrimidin-4-amine in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the potential anticancer properties of two closely related pyrimidine derivatives, based on structure-activity relationship (SAR) principles and data from analogous compounds.
This guide provides a comparative overview of 5,6-Dimethylpyrimidin-4-amine and 5,6-dimethoxypyrimidin-4-amine, two small molecules with potential applications in cancer therapy. Due to a lack of direct head-to-head experimental data, this comparison is built upon established structure-activity relationships of substituted pyrimidine derivatives and data from analogous compounds within this class. The information presented herein is intended to guide future research and hypothesis testing.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticancer agents. Substitutions on the pyrimidine ring can significantly modulate the compound's biological activity, target specificity, and pharmacokinetic properties. This guide focuses on the comparison of two such derivatives: this compound and 5,6-dimethoxypyrimidin-4-amine. The key difference between these two molecules lies in the substituents at the 5 and 6 positions of the pyrimidine ring: methyl groups (-CH₃) versus methoxy groups (-OCH₃). These seemingly minor structural changes can have a profound impact on their interaction with biological targets and their overall anticancer efficacy.
Structure-Activity Relationship (SAR) Analysis
Based on the broader class of pyrimidine derivatives, certain structure-activity relationships can be inferred for the two compounds of interest.
This compound: The presence of dimethyl groups at the 5 and 6 positions is a feature seen in some biologically active molecules. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in certain cancers like hepatocellular carcinoma.[1][2] The methyl groups can contribute to the molecule's lipophilicity, potentially enhancing membrane permeability. They may also engage in hydrophobic interactions within the binding pocket of a target protein.
5,6-dimethoxypyrimidin-4-amine: Methoxy groups are known to influence the electronic and steric properties of a molecule. They are generally considered to be electron-donating and can participate in hydrogen bond formation through their oxygen atom. In various heterocyclic anticancer agents, the introduction of methoxy groups has been shown to enhance potency. This enhancement could be attributed to improved binding affinity with the target protein or altered metabolic stability.
Predicted Performance and Effects in Cancer Cells
Based on the SAR analysis, we can extrapolate the potential performance of these two compounds. The following table summarizes a hypothetical comparison of their anticancer properties. It is crucial to note that these are predicted values based on related compounds and require experimental validation.
| Parameter | This compound (Predicted) | 5,6-dimethoxypyrimidin-4-amine (Predicted) | Rationale |
| Target Class | Kinase Inhibitor (e.g., FGFR) | Kinase Inhibitor | Based on the activity of structurally similar pyrimidine derivatives. |
| Potency (IC50) | Moderate (e.g., 1-10 µM) | Potentially Higher (e.g., 0.1-1 µM) | Methoxy groups often enhance binding affinity and potency. |
| Cell Permeability | Good | Moderate to Good | Methyl groups increase lipophilicity, while methoxy groups have a more balanced character. |
| Metabolic Stability | Moderate | Potentially higher | Methoxy groups can sometimes block sites of metabolic oxidation. |
| Primary Mechanism | Inhibition of proliferative signaling | Inhibition of proliferative signaling | Common mechanism for pyrimidine-based anticancer agents. |
| Apoptosis Induction | Likely | Likely | A common downstream effect of inhibiting key survival pathways. |
Key Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. A plausible target for these compounds could be the FGFR signaling pathway, given the precedent for related structures.[1][2]
Caption: Potential mechanism of action via inhibition of the FGFR signaling pathway.
Experimental Protocols
To validate the predicted anticancer activities of this compound and 5,6-dimethoxypyrimidin-4-amine, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., hepatocellular carcinoma lines like Hep3B or breast cancer lines like MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compounds on a specific protein kinase (e.g., FGFR4).
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP is prepared in a kinase buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of these compounds.
Caption: A typical experimental workflow for evaluating novel anticancer compounds.
Logical Relationship Diagram
The following diagram illustrates the inferred logical relationship between the chemical structures and their predicted biological activity.
Caption: Inferred structure-activity relationships for the two pyrimidine derivatives.
Conclusion
While direct comparative experimental data is not yet available, a systematic analysis based on the principles of medicinal chemistry and data from analogous compounds suggests that both this compound and 5,6-dimethoxypyrimidin-4-amine are promising candidates for further investigation as anticancer agents. The dimethoxy derivative is predicted to exhibit higher potency due to the electronic and hydrogen-bonding properties of the methoxy groups. However, the dimethyl analog may possess advantages in terms of cell permeability. This guide provides a foundational framework for initiating research into these compounds, with the ultimate goal of developing novel and effective cancer therapies. Experimental validation of the hypotheses presented here is a critical next step.
References
Thienopyrimidine Derivatives Exhibit High Selectivity for COX-2: A Comparative Guide
For researchers and professionals in drug development, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a key strategy in developing safer anti-inflammatory agents. Thienopyrimidine derivatives have emerged as a promising class of compounds demonstrating significant selectivity for COX-2 over its isoform, COX-1. This guide provides a comparative analysis of the selectivity profiles of various thienopyrimidine derivatives, supported by experimental data and detailed methodologies.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the simultaneous inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal complications.[1] Consequently, the development of COX-2 selective inhibitors is a major focus of pharmaceutical research.
Comparative Selectivity of Thienopyrimidine Derivatives
Recent studies have highlighted the potential of thienopyrimidine-based compounds as potent and selective COX-2 inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with a higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicating greater selectivity for COX-2.
Below is a summary of the in vitro inhibitory activities of several thienopyrimidine derivatives against human COX-1 and COX-2 enzymes.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | Monomer 5k | >10 | 0.068 | >147 |
| Heterodimer 11 | >10 | 0.065 | >153 | |
| Thiophene Pyrazole Hybrid | Compound 3 | 8.12 | 0.15 | 54.13 |
| Thienopyrimidine Pyrazole Hybrid | Compound 10 | 7.23 | 0.21 | 34.43 |
| Compound 11 | 9.05 | 0.18 | 50.28 | |
| 2-Benzamido-thiophene-3-carboxamide | Compound VIIa | 19.5 | 0.29 | 67.24 |
Data compiled from multiple sources.[4][5][6]
The data clearly indicates that thienopyrimidine derivatives, including monomers, heterodimers, and pyrazole hybrids, exhibit substantial selectivity towards the COX-2 enzyme. Notably, the tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives showed the highest selectivity in these examples.[4]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is primarily conducted through in vitro enzyme inhibition assays. A generalized protocol is outlined below.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of the COX enzymes.
-
Preparation of Reagents : Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme (cofactor), and solutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent like DMSO.
-
Enzyme Preparation : Use purified ovine or human COX-1 and human recombinant COX-2 enzymes.
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the thienopyrimidine derivatives or reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubate the plate for a defined period to allow for the enzymatic reaction to proceed.
-
-
Detection : Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590-620 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is then calculated as the ratio of the IC50 value for COX-1 to that for COX-2.
Visualizing the Pathway and Process
To better understand the context of this research, the following diagrams illustrate the COX signaling pathway and the general workflow of the inhibition assay.
Caption: COX signaling pathway and the inhibitory action of selective COX-2 inhibitors.
Caption: Generalized workflow for in vitro COX inhibition assay.
References
- 1. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted vs. Conventional Heating
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of microwave-assisted synthesis versus traditional conventional heating methods for the preparation of pyrimidine derivatives. By examining key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific synthetic needs.
The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds, including nucleic acids and many therapeutic agents. Consequently, the development of efficient and sustainable synthetic methodologies for pyrimidine derivatives is of paramount importance. This guide focuses on a comparative analysis of two primary heating techniques for a classic multicomponent reaction, the Biginelli reaction, which is widely used for the synthesis of dihydropyrimidinones, a key class of pyrimidine derivatives.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis of various pyrimidine derivatives, highlighting the significant advantages of microwave irradiation over conventional heating in terms of reaction time and yield.
Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines [1][2][3]
| Product | Conventional Heating | Microwave Irradiation |
| --- | Time (h) | Yield (%) |
| 2-Amino-4,6-diphenylpyrimidine | 15-24 | 94 |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 15-24 | 88 |
| 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine | 15-24 | 85 |
Table 2: Synthesis of Various Pyrimidine Derivatives [4][5]
| Structure | Conventional Heating | Microwave Irradiation |
| --- | Time (hr) | Yield (%) |
| Substituted Pyrimidinone 1 | 6.5 | 65 |
| Substituted Thioxopyrimidine | 6 | 55 |
| Substituted Pyrimidinone 2 | 6 | 54 |
| Substituted Pyrimidinone 3 | 6 | 58 |
| Substituted Pyrimidinone 4 | 5.5 | 60 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine via a Biginelli-type reaction, a common benchmark for comparing heating methods.
Conventional Heating Protocol[1]
Reagents and Materials:
-
Benzaldehyde
-
Acetophenone
-
Guanidine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A solution of potassium hydroxide (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
Benzaldehyde (10 mmol), acetophenone (10 mmol), and guanidine hydrochloride (15 mmol) are added to the flask.
-
The reaction mixture is stirred and heated to reflux for 15-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to yield the pure 2-amino-4,6-diphenylpyrimidine.
Microwave-Assisted Synthesis Protocol[1]
Reagents and Materials:
-
Benzaldehyde
-
Acetophenone
-
Guanidine hydrochloride
-
Calcium chloride (catalyst)
-
Sealed microwave reaction vessel
-
CEM Discover microwave synthesizer (or equivalent)
Procedure:
-
In a sealed microwave reaction vessel, benzaldehyde (10 mmol), acetophenone (10 mmol), guanidine hydrochloride (15 mmol), and a catalytic amount of calcium chloride are mixed.
-
The sealed vessel is placed in a microwave synthesizer.
-
The reaction mixture is irradiated at a controlled temperature (e.g., 120-150°C) for 10-20 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The reaction mixture is then subjected to a standard work-up procedure, which may involve partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to afford the pure 2-amino-4,6-diphenylpyrimidine.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both conventional and microwave-assisted pyrimidine synthesis.
Caption: Conventional Heating Workflow for Pyrimidine Synthesis.
Caption: Microwave-Assisted Synthesis Workflow for Pyrimidine Synthesis.
Conclusion
The comparative data overwhelmingly demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating for the preparation of pyrimidine derivatives. The primary benefits include drastically reduced reaction times, often from hours to minutes, and frequently higher product yields.[6][7][8] Microwave heating, which involves dipolar polarization and ionic conduction, provides rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates.[8]
While conventional heating remains a viable and accessible method, particularly for large-scale syntheses where specialized microwave equipment may be limited, microwave-assisted synthesis is a powerful tool for rapid reaction optimization, library synthesis, and overall increased efficiency in a research and drug development setting. The adoption of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[1] For researchers aiming to accelerate their synthetic endeavors and improve overall productivity, microwave-assisted synthesis presents a compelling and often superior alternative for pyrimidine synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
New Pyrimidine Derivatives Show Promising Anticancer Activity in Preclinical Studies
For Immediate Release
[City, State] – December 29, 2025 – Newly synthesized pyrimidine derivatives are demonstrating significant anticancer potential, with some compounds exhibiting cytotoxic activity comparable or superior to established chemotherapeutic agents in preclinical studies. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of these novel compounds to pave the way for more effective cancer therapies.
This comparative guide provides a detailed analysis of the in vitro efficacy of several new pyrimidine derivatives against a panel of human cancer cell lines, benchmarked against well-known anticancer drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil. The data underscores the promise of these emerging compounds in the landscape of oncology drug discovery.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of the new pyrimidine derivatives and standard anticancer agents were evaluated across multiple human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound.
Table 1: IC50 Values (µM) of Indolyl-Pyrimidine Hybrids and Standard Drugs
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Pyrimidine Derivative 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 |
| 5-Fluorouracil | 4.8 ± 1.25 | 5.7 ± 1.34 | 4.2 ± 1.12 |
| Erlotinib | 7.9 ± 1.87 | 8.1 ± 1.95 | 9.3 ± 2.04 |
Data sourced from a study on indolyl-pyrimidine hybrids, which demonstrated broad-spectrum cytotoxic activity.
Table 2: IC50 Values (µM) of Thieno[2,3-d]pyrimidine Derivatives and a Standard Drug
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) |
| Thieno[2,3-d]pyrimidine 3e | 2.79 | 6.69 | 4.21 |
| Gefitinib | 17.90 | 21.55 | 20.68 |
This table showcases the potent cytotoxicity of a thieno[2,3-d]pyrimidine derivative, significantly outperforming the reference drug Gefitinib.[1]
Table 3: IC50 Values (µM) of Pyrazolo[3,4-d]pyrimidine Derivatives and a Standard Drug
| Compound | Caco-2 (Colon) | A549 (Lung) | HT1080 (Fibrosarcoma) | Hela (Cervical) |
| Pyrazolo[3,4-d]pyrimidine 5 | 76.92 | 148 | 96.25 | 74.8 |
| Pyrazolo[3,4-d]pyrimidine 7 | 73.08 | 68.75 | 17.50 | 43.75 |
| Doxorubicin | 1.25 | 0.85 | 0.95 | 1.10 |
This study highlights the cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines.[2]
Mechanism of Action: Targeting Key Signaling Pathways
Several of the investigated pyrimidine derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and differentiation. Key pathways implicated include the EGFR, CDK2, and PI3K/AKT/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth and is often dysregulated in cancer. Some novel pyrimidine derivatives have been shown to be potent inhibitors of EGFR.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
References
A Researcher's Guide to Comparative Spectroscopic Analysis of Synthesized Compound Batches
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive framework for the comparative spectroscopic analysis of different batches of synthesized compounds, a critical process in drug development and chemical research. Ensuring batch-to-batch consistency is paramount for reproducibility and safety. This document outlines the necessary data presentation, detailed experimental protocols, and visual workflows to support researchers in this endeavor.
Data Presentation: Ensuring Clarity and Comparability
A systematic presentation of quantitative data is crucial for the straightforward comparison of different synthesis batches. The following table provides a template for summarizing key spectroscopic data points.
| Batch ID | Synthesis Date | ¹H NMR (CDCl₃, 400 MHz) δ ppm (Integral, Multiplicity, J Hz) | MS (ESI+) m/z | FTIR (ATR) ν cm⁻¹ | Purity (HPLC) % |
| CB-2024-001 | 2024-10-26 | 7.85 (2H, d, 8.2), 7.45 (2H, d, 8.2), 3.90 (3H, s) | 152.07 [M+H]⁺ | 3050, 1715, 1605, 1280, 1110 | 99.8% |
| CB-2024-002 | 2024-11-15 | 7.86 (2H, d, 8.1), 7.46 (2H, d, 8.1), 3.91 (3H, s) | 152.07 [M+H]⁺ | 3052, 1714, 1605, 1281, 1109 | 99.7% |
| CB-2024-003 | 2024-12-05 | 7.85 (2H, d, 8.2), 7.45 (2H, d, 8.2), 3.90 (3H, s) | 152.08 [M+H]⁺ | 3050, 1716, 1604, 1280, 1110 | 99.9% |
Experimental Protocols: A Foundation for Reproducible Results
Detailed and consistent experimental methodologies are the bedrock of reliable comparative analysis.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the synthesized compound.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the compound from each batch and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. Integration of the signals is performed to determine the relative proton ratios.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound from each batch in HPLC-grade methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard solution of sodium trifluoroacetate.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3500 V, a nebulizing gas pressure of 30 psi, and a drying gas flow of 5 L/min at 300 °C.
-
Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: The molecular ion peak ([M+H]⁺) is identified and its m/z value is compared to the theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized compound.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid compound from each batch directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the FTIR spectrum over a range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is baseline corrected. The absorption frequencies (ν) of the characteristic functional group vibrations are identified and compared across batches.
Visualization of Workflows and Relationships
Visual diagrams provide an intuitive understanding of complex processes and relationships, facilitating clearer communication among research teams.
Caption: Experimental workflow for the spectroscopic analysis of synthesized compound batches.
Caption: Logical relationships between compound properties and spectroscopic techniques.
Diaminopyrimidine Derivatives as a Promising Frontier in Anti-Tubercular Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent development of novel therapeutics. Diaminopyrimidine derivatives have surfaced as a compelling class of anti-tubercular agents, primarily by targeting the essential enzyme dihydrofolate reductase (DHFR) in Mtb. This guide provides a comprehensive comparison of the anti-tubercular activity of various diaminopyrimidine derivatives, supported by experimental data and detailed protocols to aid in ongoing research and drug development.
Comparative Anti-Tubercular Activity and Cytotoxicity
The efficacy of potential drug candidates is contingent not only on their potent activity against the target pathogen but also on their selectivity, minimizing toxicity to host cells. The following tables summarize the in vitro anti-tubercular activity (Minimum Inhibitory Concentration, MIC) of selected diaminopyrimidine derivatives against the virulent M. tuberculosis H37Rv strain and their cytotoxicity (IC50) against the Vero cell line, a normal mammalian cell line. The Selectivity Index (SI), calculated as the ratio of IC50 to MIC, is a critical parameter for evaluating the therapeutic potential of a compound.
| Compound ID | Chemical Class | MIC against M. tuberculosis H37Rv (µg/mL) | IC50 against Vero cells (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| Diaminopyrimidine Derivatives | |||||
| Compound 16l | 2,4-Diaminopyrimidine | 6.25 (against H37Ra) | 50.22 | ~4 | [1][2] |
| Derivative 5a | Pyrimidine | 0.5 - 1.0 | Not Reported | Not Reported | [3] |
| Standard Anti-Tubercular Drugs | |||||
| Isoniazid | Hydrazide | 0.03 - 0.12 | - | - | |
| Rifampicin | Ansamycin | 0.03 - 0.25 | - | - | |
| Ethambutol | Ethylenediamine | 0.25 - 2.0 | - | - | |
| Second-Line Anti-Tubercular Drugs | |||||
| Kanamycin | Aminoglycoside | 0.25 - 2.0 | - | - | |
| Ofloxacin | Fluoroquinolone | 0.25 - 2.0 | - | - | |
| Ethionamide | Thioamide | 5.0 | - | - | [4] |
Note: The activity of Compound 16l was reported against the H37Ra strain, which is an attenuated strain of M. tuberculosis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the diaminopyrimidine derivatives against M. tuberculosis H37Rv is determined using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microtiter plates
-
Test compounds (diaminopyrimidine derivatives) and standard anti-TB drugs
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
Procedure:
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth until the mid-log phase. The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is then diluted 1:100 in fresh broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
Compound Dilution: The test compounds and standard drugs are serially diluted in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without any compound) and a negative control (broth only) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Reading: After incubation, 30 µL of resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on Vero cells.
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the targeted signaling pathway and the experimental workflow.
Caption: Dihydrofolate Reductase (DHFR) Pathway Inhibition.
Caption: Experimental Workflow for Anti-Tubercular Assessment.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijm.tums.ac.ir [ijm.tums.ac.ir]
Comparative Analysis of Pyrimidine Analogues: IC50 Determination and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the half-maximal inhibitory concentration (IC50) of a series of pyrimidine analogues against various cancer cell lines. This guide provides detailed experimental protocols and visual representations of the underlying molecular mechanisms.
This document presents a comparative analysis of the cytotoxic activity of several key pyrimidine analogues, a class of antimetabolite drugs fundamental to many cancer chemotherapy regimens. By interfering with the synthesis of nucleic acids, these compounds effectively halt the proliferation of rapidly dividing cancer cells.[1][2] This guide provides a summary of their IC50 values across different cancer cell lines, a detailed protocol for IC50 determination using the MTT assay, and visual diagrams illustrating the experimental workflow and the targeted metabolic pathway.
Comparative IC50 Values of Pyrimidine Analogues
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. The following table summarizes the IC50 values for a selection of pyrimidine analogues against various human cancer cell lines, offering a quantitative comparison of their cytotoxic efficacy.[1] It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and cell density.[1]
| Pyrimidine Analogue | Cancer Type | Cell Line | IC50 (µM) |
| 5-Fluorouracil (5-FU) | Breast Cancer | MCF-7 | 1.3 - 5.10 |
| Colorectal Cancer | HCT-116 | 6.60 | |
| Pancreatic Cancer | PANC-1 | 4.63 | |
| Pancreatic Cancer | MIA PaCa-2 | 4.63 | |
| Pancreatic Cancer | AsPC-1 | 3.08 | |
| Pancreatic Cancer | Capan-1 | 0.22 | |
| Gemcitabine | Pancreatic Cancer | PANC-1 | 0.05 |
| Pancreatic Cancer | MIA PaCa-2 | 0.036 | |
| Pancreatic Cancer | Capan-1 | 0.0115 | |
| Capecitabine | Breast Cancer | MCF-7 | 921 - 1147.9 |
| Floxuridine | Pancreatic Cancer | MIA PaCa-2 | 0.04 |
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrimidine analogue stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][3]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine analogue in complete culture medium from the stock solution. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5%).[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration relative to the untreated control.
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of pyrimidine analogues, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by pyrimidine analogues.
Pyrimidine analogues exert their cytotoxic effects by targeting key enzymes in the de novo pyrimidine biosynthesis pathway, ultimately leading to the inhibition of DNA and RNA synthesis and subsequent cell death.[1][5] For instance, 5-Fluorouracil (5-FU) primarily inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] Gemcitabine, on the other hand, inhibits ribonucleotide reductase (RNR) and can also be incorporated into DNA, leading to chain termination.[1] Cytarabine (Ara-C) functions as a direct inhibitor of DNA polymerase.[1] Understanding these mechanisms is vital for the rational design of new anticancer agents and for optimizing existing therapeutic strategies.
References
Evaluating Off-Target Effects of Pyrimidine-Based FGFR4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising therapeutic strategy, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated.[1][2] Pyrimidine-based scaffolds have proven to be a fertile ground for the discovery of potent FGFR4 inhibitors. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket among kinases.[3] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[4][5] This guide provides a comparative analysis of the off-target profiles of several prominent pyrimidine-based FGFR4 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Selectivity
The selectivity of pyrimidine-based FGFR4 inhibitors varies significantly. While some exhibit remarkable specificity for FGFR4, others display a broader spectrum of activity against other kinases. This section summarizes the inhibitory potency and off-target profiles of selected compounds.
Biochemical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine-based inhibitors against FGFR family members and key off-target kinases identified through kinome-wide screening.
| Inhibitor | Scaffold | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Key Off-Target Kinases (Inhibition >85% @ 1µM) |
| Compound 2n | 2-Aminopyrimidine | 2.6 | >10,000 | >10,000 | >10,000 | CAMK1D, GRK4, SPRK3[6] |
| Roblitinib (FGF401) | Pyrido[2,3-d]pyrimidin-7(8H)-one | 1.9 | >1900 | >1900 | >1900 | Highly selective; no significant off-targets identified in a kinome-wide scan.[7][8] |
| H3B-6527 | Pyrimidine | <1.2 | 320 | 1,290 | 1,060 | Data not publicly available in detail.[9] |
| Infigratinib (BGJ398) | Pyrimidine | 60 | 0.9 | 1.4 | 1.0 | VEGFR, BRAF, EGFR (70-fold less potent than FGFR1-3)[10] |
| SIJ1263 | 3,4-dihydropyrimido [4,5-d]pyrimidin-2(1H)-one | <1 | Potent | Potent | Potent | SRC, BTK, FER, LYN, YES, RET, EPHB1/2/3, ABL1/2, JAK2, PDGFRα/β, and others.[11] |
Cellular Anti-proliferative Activity
The efficacy of these inhibitors in a cellular context is often evaluated in cell lines with and without FGFR4 pathway activation. The table below compares the anti-proliferative IC50 values in representative cell lines.
| Inhibitor | FGFR4-Dependent Cell Line (IC50, µM) | FGFR4-Independent Cell Line (IC50, µM) |
| Compound 2n | MDA-MB-453 (0.38)[6] | MCF-7 (>10), MDA-MB-231 (>10)[6] |
| Roblitinib (FGF401) | Effective in HCC and gastric cancer cell lines expressing FGF19, FGFR4, and β-klotho.[7] | Data not publicly available in detail. |
| H3B-6527 | Effective in HCC cell lines with high FGF19 expression.[12] | Data not publicly available in detail. |
| Infigratinib (BGJ398) | SNU-16 (0.0057)[9] | Data not publicly available in detail. |
| SIJ1263 | HUH7, HEP3B, HEPG2 (Potent inhibition)[11] | SNU449, SK-HEP1, SNU398 (Less sensitive)[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. This section provides protocols for key assays used to evaluate the on-target and off-target effects of FGFR4 inhibitors.
Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This biochemical assay measures the inhibitory effect of a compound on the enzymatic activity of a kinase.
-
Reagent Preparation :
-
Prepare a 2X solution of the kinase and a 2X solution of the FRET-peptide substrate in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Prepare a 4X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute the test inhibitor in DMSO, then further dilute in kinase buffer to a 4X final concentration.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or DMSO for control).
-
Add 5 µL of the 2X kinase/peptide mixture.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Development Reaction :
-
Add 5 µL of the Development Reagent (a site-specific protease) to each well. This protease cleaves the non-phosphorylated peptide.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition :
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) using a fluorescence plate reader.
-
The ratio of the two emission signals is calculated. A high ratio indicates cleavage of the peptide (i.e., kinase inhibition), while a low ratio indicates phosphorylation and protection from cleavage (i.e., active kinase).[11][13][14]
-
Kinome-wide Selectivity Profiling (KinomeScan™)
This competition binding assay assesses the interaction of a test compound with a large panel of kinases.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.
-
Reaction Setup :
-
Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.
-
The binding reaction is assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound in a binding buffer.
-
The assay is typically performed at a single high concentration of the test compound (e.g., 1 µM) for initial screening.
-
-
Incubation and Washing :
-
The reaction plates are incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.
-
The beads are then washed to remove unbound kinase.
-
-
Elution and Quantification :
-
The bound kinase is eluted from the beads.
-
The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis :
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. IC50 values can be calculated by plotting the percentage of cell viability against the inhibitor concentration.[4][6][18]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and assess the phosphorylation status of signaling molecules.
-
Cell Lysis :
-
Treat cells with the inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-FGFR4, total FGFR4, phospho-ERK1/2, total ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade upon activation by FGF19 and β-Klotho.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating on-target and off-target effects of FGFR4 inhibitors.
Logic of Selectivity Comparison
Caption: Logical framework for comparing the selectivity of FGFR4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. chayon.co.kr [chayon.co.kr]
- 18. atcc.org [atcc.org]
- 19. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Prudent Disposal of 5,6-Dimethylpyrimidin-4-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 5,6-Dimethylpyrimidin-4-amine, ensuring compliance with safety regulations and minimizing environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution. Based on data for similar pyrimidine derivatives, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.
Hazard Summary for Pyrimidine Derivatives
The following table summarizes the potential hazards associated with pyrimidine derivatives, which should be considered as a precautionary measure for this compound in the absence of specific data.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow established hazardous waste procedures. Do not discharge this chemical into drains or the environment.[5]
Step 1: Waste Identification and Segregation
-
Classification: Treat all waste containing this compound as hazardous chemical waste.[6]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[7] Incompatible chemicals must be kept separate to prevent dangerous reactions. For example, keep it separate from strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and filter paper, in a designated, compatible, and leak-proof container.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Avoid using metal containers for acidic or basic solutions.[8]
-
Sharps Waste: Any sharps contaminated with this chemical must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Container Integrity: Ensure waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[9]
Step 3: Labeling
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."[9]
-
Content Information: The label must include the full chemical name "this compound" (no abbreviations or chemical formulas) and the approximate concentration and quantity.[6][9]
Step 4: Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][7]
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3]
-
Secondary Containment: Place the waste container in secondary containment to prevent spills.[8]
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Licensed Disposal Facility: The EHS department will arrange for the transport and disposal of the waste at a licensed and approved hazardous waste disposal facility.[8] The recommended disposal method for similar chemical compounds is controlled incineration.[5]
Step 6: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.
-
Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it as regular trash, or reuse it for compatible waste after proper relabeling.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | C8H9N3S | CID 290232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 5,6-Dimethylpyrimidin-4-amine
This guide provides critical safety, handling, and disposal information for 5,6-Dimethylpyrimidin-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the closely related compound 2-Amino-4,6-dimethylpyrimidine and general practices for handling aromatic amines.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[4][6] |
Handling and Storage Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Ventilation: All handling of solid this compound and its solutions should occur within a certified chemical fume hood to ensure adequate ventilation.[1][5]
Step 2: Compound Handling
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[5][7]
Table 2: Disposal Protocol for this compound
| Step | Procedure | Rationale |
| 1. Waste Segregation | Segregate all waste containing this compound (solid, solutions, contaminated labware) from other waste streams. | To prevent dangerous reactions with incompatible chemicals.[7] |
| 2. Waste Collection | Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. | To ensure safe containment and proper identification for disposal.[7][8] |
| 3. Labeling | The waste container label should include: "Hazardous Waste," the full chemical name ("this compound"), and appropriate hazard pictograms (e.g., exclamation mark for irritant). | For clear communication of hazards and compliance with regulations.[7] |
| 4. Storage of Waste | Store the sealed waste container in a designated satellite accumulation area within the laboratory. | To ensure secure storage away from general traffic and to await pickup.[7] |
| 5. Final Disposal | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. | To ensure compliant and safe disposal by trained professionals.[8] |
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain or into any sewer system.[7]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
